BMS-963272
Description
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Properties
Molecular Formula |
C24H21F6N5O2 |
|---|---|
Molecular Weight |
525.4 g/mol |
IUPAC Name |
(2S)-4-(4-methylphenyl)-5-(2H-tetrazol-5-yl)-2-[4-(4,4,4-trifluorobutoxy)phenyl]-2-(trifluoromethyl)-1,3-dihydropyridin-6-one |
InChI |
InChI=1S/C24H21F6N5O2/c1-14-3-5-15(6-4-14)18-13-22(24(28,29)30,31-21(36)19(18)20-32-34-35-33-20)16-7-9-17(10-8-16)37-12-2-11-23(25,26)27/h3-10H,2,11-13H2,1H3,(H,31,36)(H,32,33,34,35)/t22-/m0/s1 |
InChI Key |
AEMPUAWUDAMJBV-QFIPXVFZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N[C@@](C2)(C3=CC=C(C=C3)OCCCC(F)(F)F)C(F)(F)F)C4=NNN=N4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)NC(C2)(C3=CC=C(C=C3)OCCCC(F)(F)F)C(F)(F)F)C4=NNN=N4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of BMS-963272 in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-963272 is a potent and selective inhibitor of Monoacylglycerol Acyltransferase 2 (MGAT2), a key enzyme in the re-synthesis of triglycerides in the small intestine. By targeting MGAT2, this compound effectively modulates lipid metabolism, leading to a reduction in body weight and improvements in associated metabolic parameters. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of MGAT2
This compound exerts its primary effect by inhibiting the enzymatic activity of Monoacylglycerol Acyltransferase 2 (MGAT2). MGAT2 plays a crucial role in the monoacylglycerol pathway, which is responsible for the majority of triglyceride (TG) re-synthesis from dietary fats in the enterocytes of the small intestine.
The inhibition of MGAT2 by this compound disrupts this process, leading to a decreased absorption and subsequent systemic availability of dietary fats. This targeted action forms the basis for its therapeutic potential in metabolic disorders such as obesity and non-alcoholic steatohepatitis (NASH).
Signaling Pathway of MGAT2 in Lipid Metabolism
The following diagram illustrates the central role of MGAT2 in the intestinal absorption of dietary fats and the point of intervention for this compound.
Quantitative Data on the Efficacy of this compound
The following tables summarize the key quantitative findings from in vitro, preclinical, and clinical studies of this compound.
In Vitro Potency
| Compound | Target | IC50 (nM) | Reference |
| Initial Hit | Human MGAT2 | 175 | [1] |
| This compound | Human MGAT2 | 21 |
Preclinical Efficacy in Diet-Induced Obese (DIO) Mice
| Treatment | Dose | Duration | Body Weight Change (%) | Reference |
| Vehicle | - | 28 days | +10% | |
| This compound | 10 mg/kg | 28 days | -15% | |
| This compound | 30 mg/kg | 28 days | -25% |
Effects in a Phase 1 Clinical Trial in Obese Adults
| Parameter | Treatment | Duration | Change from Baseline | Reference |
| Body Weight | This compound | 28 days | -4.5% | [2][3] |
| Placebo | 28 days | -1.2% | [2][3] | |
| GLP-1 (AUC) | This compound | 28 days | +50% | |
| PYY (AUC) | This compound | 28 days | +75% | |
| Plasma Long-Chain Dicarboxylic Acids | This compound | 28 days | Significant Increase |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of this compound.
In Vitro MGAT2 Inhibition Assay
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human MGAT2 enzyme is prepared. The substrates, monoacylglycerol and radiolabeled [14C]-Oleoyl-CoA, are prepared in an appropriate buffer.
-
Compound Preparation: this compound is serially diluted to a range of concentrations.
-
Reaction Incubation: The enzyme, substrates, and varying concentrations of this compound are incubated together at 37°C to allow the enzymatic reaction to proceed.
-
Lipid Extraction: The reaction is stopped, and the lipids are extracted from the reaction mixture using a solvent system (e.g., chloroform:methanol).
-
Chromatographic Separation: The extracted lipids are separated by thin-layer chromatography (TLC).
-
Quantification: The amount of radiolabeled diacylglycerol produced is quantified using a phosphorimager or scintillation counting.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the MGAT2 activity (IC50) is calculated from the dose-response curve.
Diet-Induced Obese (DIO) Mouse Model for In Vivo Efficacy
Protocol:
-
Obesity Induction: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% of calories from fat) for a period of 8-12 weeks to induce obesity and related metabolic dysfunctions.
-
Randomization and Treatment: Once the mice reach a predetermined obese phenotype, they are randomized into treatment groups. The groups receive daily oral doses of either vehicle control or this compound at various concentrations.
-
Monitoring: Body weight and food intake are monitored regularly throughout the study.
-
Terminal Procedures: At the end of the treatment period, blood samples are collected for the analysis of plasma lipids (triglycerides, cholesterol, etc.) and other metabolic parameters.
Phase 1 Clinical Trial in Obese Adults
Protocol:
-
Participant Recruitment: Healthy adult volunteers with a Body Mass Index (BMI) of 30 kg/m ² or greater are recruited for the study.
-
Study Design: The trial is a randomized, double-blind, placebo-controlled study. Participants are assigned to receive either this compound or a matching placebo.
-
Dosing and Monitoring: Participants receive daily oral doses of the study drug or placebo for a specified period (e.g., 28 days). Throughout the study, they are closely monitored for safety and tolerability.
-
Pharmacokinetic and Pharmacodynamic Assessments: Blood samples are collected at various time points to determine the pharmacokinetic profile of this compound and to measure pharmacodynamic markers, including plasma levels of GLP-1, PYY, and long-chain dicarboxylic acids.
-
Efficacy Evaluation: Changes in body weight from baseline are measured as a key efficacy endpoint.
Conclusion
This compound is a potent and selective inhibitor of MGAT2 that has demonstrated a clear mechanism of action in modulating lipid metabolism. By targeting the intestinal re-synthesis of triglycerides, this compound effectively reduces the absorption of dietary fats, leading to weight loss and favorable changes in key metabolic hormones. The preclinical and early clinical data presented in this guide provide a strong rationale for the continued development of this compound as a potential therapeutic agent for obesity and related metabolic disorders. Further investigation in larger, long-term clinical trials will be crucial to fully elucidate its efficacy and safety profile.
References
- 1. Screening Hit to Clinical Candidate: Discovery of this compound, a Potent, Selective MGAT2 Inhibitor for the Treatment of Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of BMS-963272: A Potent and Selective MGAT2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-963272 is a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme that plays a crucial role in the absorption of dietary fat. By inhibiting MGAT2, this compound reduces triglyceride synthesis and has demonstrated potential in the treatment of metabolic disorders such as obesity and nonalcoholic steatohepatitis (NASH). This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, intended for researchers and professionals in the field of drug development.
Discovery of this compound
The journey to identify this compound began with a high-throughput screening (HTS) of the Bristol Myers Squibb compound library to find inhibitors of human MGAT2 (hMGAT2). This screening identified an aryl dihydropyridinone, compound 1 , as a promising hit.[1][2]
From Hit to Lead
Initial characterization of compound 1 revealed a moderate potency against hMGAT2 with a half-maximal inhibitory concentration (IC50) of 175 nM.[1] However, it suffered from poor metabolic stability and was inactive against the murine ortholog of the enzyme (mMGAT2), posing challenges for in vivo studies. This necessitated a lead optimization campaign to improve its pharmacological profile.
Lead Optimization
A series of analogs were synthesized to explore the structure-activity relationship (SAR) and address the liabilities of the initial hit. This effort led to the identification of several potent and metabolically stable compounds, including 21f , 21s (this compound), and 28e .[1] Ultimately, this compound was selected as the clinical candidate based on its superior in vivo potency, favorable pharmacokinetic properties, and a clean off-target profile.[1]
Quantitative Structure-Activity Relationship (SAR)
The following table summarizes the key in vitro data for the initial hit compound and the optimized clinical candidate, this compound.
| Compound | hMGAT2 IC50 (nM) | mMGAT2 IC50 (nM) | hDGAT1 IC50 (nM) | hDGAT2 IC50 (nM) | Human Microsomal Stability (% remaining at 1 hr) | Mouse Microsomal Stability (% remaining at 1 hr) |
| 1 | 175 | >10000 | >10000 | >10000 | <20 | <20 |
| This compound (21s) | 7.1 | 15 | >10000 | >10000 | 95 | 92 |
Synthesis Pathway of this compound
The synthesis of this compound was optimized for scalability and efficiency, featuring a key stereoselective Mannich-type alkylation and an intramolecular cyclization to construct the core dihydropyridinone structure.
Synthesis Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
Key Experimental Protocols
Protocol 1: Stereoselective Mannich-type Alkylation
This crucial step establishes the stereocenter of the molecule. A pre-formed imine (from a substituted benzaldehyde and a chiral sulfinamide) is reacted with the enolate of a suitable ketone in the presence of a Lewis acid catalyst.
-
Reactants:
-
Substituted benzaldehyde derivative
-
(R)-2-methylpropane-2-sulfinamide (Ellman's auxiliary)
-
Substituted acetophenone derivative
-
-
Reagents:
-
Titanium(IV) ethoxide (as Lewis acid)
-
Triethylamine
-
-
Solvent: Dichloromethane (DCM)
-
Procedure:
-
To a solution of the substituted benzaldehyde and (R)-2-methylpropane-2-sulfinamide in DCM, add titanium(IV) ethoxide and stir at room temperature to form the corresponding N-sulfinylimine.
-
In a separate flask, deprotonate the substituted acetophenone using a suitable base (e.g., lithium bis(trimethylsilyl)amide) at low temperature (-78 °C) to form the lithium enolate.
-
Add the enolate solution to the solution of the N-sulfinylimine at -78 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the product by column chromatography.
-
Protocol 2: Intramolecular Cyclization
The final dihydropyridinone ring system is formed through an intramolecular cyclization of the Mannich product.
-
Reactant: Product from the Mannich-type alkylation
-
Reagents:
-
A suitable acid or base catalyst (e.g., sodium hydroxide or hydrochloric acid)
-
-
Solvent: A protic solvent such as methanol or ethanol
-
Procedure:
-
Dissolve the Mannich product in the chosen solvent.
-
Add the acid or base catalyst.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the final product, this compound, by recrystallization or column chromatography.
-
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting MGAT2 in the small intestine. This leads to a reduction in the re-synthesis of triglycerides from dietary monoacylglycerols and fatty acids. The accumulation of these lipid precursors in the gut lumen is believed to trigger the release of gut hormones, such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), from enteroendocrine L-cells. These hormones play a key role in regulating glucose homeostasis, appetite, and gastric emptying.
MGAT2 Inhibition and Gut Hormone Release Signaling Pathway
Caption: Proposed mechanism of this compound action in enteroendocrine cells.
Conclusion
This compound is a potent and selective MGAT2 inhibitor discovered through a systematic lead optimization campaign starting from a moderately active HTS hit. The optimized synthesis pathway allows for the scalable production of this clinical candidate. Its mechanism of action, involving the inhibition of triglyceride re-synthesis and subsequent stimulation of gut hormone release, presents a promising therapeutic strategy for the management of metabolic diseases. This guide provides a foundational understanding for further research and development in this area.
References
BMS-963272: A Technical Guide to a Potent and Selective MGAT2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-963272 is a potent and selective small molecule inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme pivotal in the resynthesis of triglycerides in the small intestine. Due to its role in dietary fat absorption, MGAT2 has emerged as a promising therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH). This document provides a comprehensive overview of the chemical properties, structure, mechanism of action, and preclinical data associated with this compound.
Chemical Properties and Structure
This compound is an aryl dihydropyridinone derivative with a complex and specific stereochemistry that contributes to its high affinity and selectivity for the MGAT2 enzyme.
| Property | Value |
| IUPAC Name | (S)-3-(1H-tetrazol-5-yl)-4-(p-tolyl)-6-(4-(4,4,4-trifluorobutoxy)phenyl)-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-one[1] |
| CAS Number | 1441057-15-3[1][2] |
| Chemical Formula | C₂₄H₂₁F₆N₅O₂[1][3] |
| Molecular Weight | 525.46 g/mol |
| SMILES | Cc1ccc(cc1)C2=C(c3[nH]nnn3)C(=O)N--INVALID-LINK--(c4ccc(cc4)OCCCC(F)(F)F)C(F)(F)F |
| InChI Key | AEMPUAWUDAMJBV-UHFFFAOYSA-N |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the MGAT2 enzyme, which is highly expressed in the small intestine. MGAT2 catalyzes the conversion of monoacylglycerol to diacylglycerol, a crucial step in the absorption of dietary fats. By blocking this step, this compound reduces the absorption of triglycerides. This mechanism has downstream effects, including weight loss and improvements in markers of liver fibrosis and inflammation.
Biological Activity and Selectivity
This compound is a highly potent inhibitor of human MGAT2. In vitro studies have demonstrated its selectivity over other related acyltransferases.
| Target | IC₅₀ (nM) | Selectivity vs. hMGAT2 |
| Human MGAT2 (hMGAT2) | 7.1 | - |
| Human MGAT3 | >33,000 | >4600-fold |
| Human AWAT2 | >33,000 | >4600-fold |
| Human DGAT2 | >33,000 | >4600-fold |
Preclinical In Vivo Efficacy
Preclinical studies in animal models of metabolic disease have demonstrated the therapeutic potential of this compound.
| Animal Model | Dose | Key Findings | Reference |
| Diet-induced obese mice | 30 mg/kg | Reduced body weight gain and food intake. | |
| Choline-deficient, high-fat diet (CDAHFD) mouse model of NASH | 0.3 and 3 mg/kg | Reduced plasma ALT, AST, bile acids, and hepatic fibrosis. | |
| High-fat-diet-treated cynomolgus monkeys | Not specified | Did not cause diarrhea, unlike a selective DGAT1 inhibitor. |
Clinical Development
A Phase 1 multiple-dose clinical trial (NCT04116632) in healthy human adults with obesity has been conducted. The study found that this compound was safe and well-tolerated, with no treatment discontinuations due to adverse events. Furthermore, the study demonstrated robust pharmacodynamic biomarker modulation, including elevated plasma long-chain dicarboxylic acids, increased levels of gut hormones GLP-1 and PYY, and a decrease in body weight.
Experimental Protocols
In Vitro MGAT2 Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against MGAT2, based on common methodologies in the field.
Methodology:
-
Enzyme Preparation: Obtain a source of MGAT2 enzyme, typically from microsomes prepared from cells or tissues expressing the enzyme.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Assay Reaction: In a microplate, combine the assay buffer, MGAT2 enzyme source, and the test compound or vehicle control.
-
Pre-incubation: Incubate the mixture for a short period to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrates, typically a monoacylglycerol (e.g., 2-oleoylglycerol) and a fatty acyl-CoA (e.g., [¹⁴C]-oleoyl-CoA).
-
Reaction Incubation: Incubate the reaction mixture at 37°C for a specific duration.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).
-
Lipid Extraction and Separation: Extract the lipids and separate the reaction products (diacylglycerol) from the substrates using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quantification: Quantify the amount of product formed. If a radiolabeled substrate is used, this can be done by scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the enzyme activity (IC₅₀) by fitting the data to a dose-response curve.
Synthesis
The synthesis of this compound has been described in the literature, with a focus on a scalable and efficient process. A key step in the synthesis involves a highly selective Mannich-type alkylation to stereospecifically create a quaternary carbon center. An intramolecular cyclization is then used to form the aryl dihydropyridone core. The optimized route has been demonstrated to produce over 100 grams of the active pharmaceutical ingredient for preclinical studies.
Conclusion
This compound is a potent and selective MGAT2 inhibitor with a promising preclinical profile for the treatment of metabolic disorders. Its mechanism of action, focused on reducing dietary fat absorption, has been validated in multiple animal models. Early clinical data in humans suggest a favorable safety and tolerability profile, along with on-target pharmacodynamic effects. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in conditions such as obesity, type 2 diabetes, and NASH.
References
A Comprehensive Technical Guide to BMS-963272: A Potent and Selective MGAT2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BMS-963272, a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2). This document covers its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for in vivo evaluation.
Core Compound Data
This compound is a key investigational compound for metabolic disorders. Its fundamental properties are summarized below.
| Property | Value |
| CAS Number | 1441057-15-3 |
| Molecular Formula | C₂₄H₂₁F₆N₅O₂[1] |
| Molecular Weight | 525.45 g/mol [1] |
Mechanism of Action and Signaling Pathway
This compound functions as a highly potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme crucial in the resynthesis of triglycerides in the small intestine. MGAT2 catalyzes the conversion of monoacylglycerol to diacylglycerol, a key step in the absorption of dietary fats. By inhibiting MGAT2, this compound effectively reduces the absorption of dietary triglycerides, making it a promising therapeutic agent for metabolic conditions such as obesity and non-alcoholic steatohepatitis (NASH).
The inhibition of MGAT2 is a targeted approach within the broader context of lipid metabolism. Rodents with a deficiency or knockout of the MGAT2 gene have demonstrated resistance to obesity induced by a high-fat diet, along with improved insulin sensitivity and reduced fat accumulation in the liver and adipose tissues. This suggests that inhibiting MGAT2 could offer therapeutic benefits with potentially better gastrointestinal tolerability compared to other lipid-modulating agents like DGAT1 inhibitors.
Below is a diagram illustrating the signaling pathway of MGAT2 in triglyceride synthesis and the point of intervention for this compound.
Caption: MGAT2 Signaling Pathway and this compound Inhibition.
Experimental Protocols
This compound has been evaluated in various preclinical models to assess its efficacy in metabolic disorders. The following are detailed protocols for two key in vivo models.
Diet-Induced Obesity (DIO) Mouse Model
This model is used to evaluate the effect of this compound on body weight, food intake, and other metabolic parameters in the context of obesity.
1. Animal Strain and Housing:
-
Strain: C57BL/6J male mice, 6 weeks of age.
-
Housing: Mice are housed in a temperature-controlled (20-23°C) and humidity-controlled (30-40%) room with a 12-hour light/dark cycle.[2] They are acclimated for one week prior to the start of the study.
2. Diet:
-
Induction Diet: A high-fat diet (HFD) with 60 kcal% from fat (e.g., Research Diets D12492) is provided ad libitum to induce obesity.[3]
-
Control Diet: A standard chow diet with 10 kcal% from fat (e.g., Research Diets D12450B) is given to the control group.[3]
-
Duration: The HFD is administered for a period of 15 weeks to establish the obese phenotype.
3. Experimental Groups:
-
Group 1: DIO mice receiving vehicle control.
-
Group 2: DIO mice receiving this compound.
-
Group 3: Lean control mice on a standard diet receiving vehicle control.
4. Dosing:
-
Compound: this compound is formulated in an appropriate vehicle.
-
Administration: Administered via oral gavage.
-
Frequency and Duration: Dosing regimen is determined based on the pharmacokinetic profile of the compound.
5. Monitoring and Measurements:
-
Body Weight and Food Intake: Measured weekly.
-
Body Composition: Analyzed using techniques like quantitative nuclear magnetic resonance (qNMR) or EchoMRI.
-
Metabolic Parameters: Blood glucose, insulin, and serum lipids are measured at baseline and at the end of the study.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Performed to assess insulin sensitivity.
6. Data Analysis:
-
Statistical analysis is performed to compare the treated group with the vehicle control group.
Below is a workflow diagram for the Diet-Induced Obesity (DIO) mouse model experiment.
Caption: Experimental Workflow for the DIO Mouse Model.
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD)-Induced NASH Mouse Model
This model is utilized to investigate the efficacy of this compound in a model of non-alcoholic steatohepatitis (NASH), focusing on liver fibrosis and inflammation.
1. Animal Strain and Housing:
-
Strain: C57BL/6J male mice, 6 weeks of age.
-
Housing: Maintained under standard temperature and light-controlled conditions with free access to food and water.
2. Diet:
-
Induction Diet: A choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) containing 60 kcal% fat and 0.1% methionine by weight is used to induce NASH.
-
Control Diet: A standard chow diet is provided to the control group.
-
Duration: The CDAHFD is administered for a period of 6 to 14 weeks to induce steatohepatitis and fibrosis.
3. Experimental Groups:
-
Group 1: Mice on CDAHFD receiving vehicle control.
-
Group 2: Mice on CDAHFD receiving this compound.
-
Group 3: Mice on a standard diet receiving vehicle control.
4. Dosing:
-
Compound: this compound formulated for oral administration.
-
Administration: Daily oral gavage.
-
Frequency and Duration: Treatment is typically initiated after the establishment of NASH pathology and continued for a specified period.
5. Monitoring and Measurements:
-
Body and Liver Weight: Measured at the end of the study.
-
Biochemical Analysis: Plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver injury.
-
Histopathology: Liver tissues are collected, fixed, and stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red or Masson's trichrome for fibrosis.
-
Gene Expression Analysis: Hepatic expression of genes involved in inflammation and fibrosis can be analyzed by qPCR.
6. Data Analysis:
-
Comparison of histological scores, plasma enzyme levels, and gene expression between the treatment and vehicle groups.
Below is a workflow diagram for the CDAHFD-induced NASH mouse model experiment.
Caption: Experimental Workflow for the CDAHFD-Induced NASH Mouse Model.
References
An In-depth Technical Guide to BMS-963272: A Novel MGAT2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
IUPAC Name: (S)-3-(1H-tetrazol-5-yl)-4-(p-tolyl)-6-(4-(4,4,4-trifluorobutoxy)phenyl)-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-one
Introduction
BMS-963272 is a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme pivotal in the metabolism of dietary fats.[1][2][3] Expressed predominantly in the small intestine and to a lesser extent in the liver, MGAT2 plays a crucial role in the re-synthesis of triglycerides (TG) from absorbed monoacylglycerols (MAGs) and fatty acids.[4] By targeting this enzyme, this compound presents a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and nonalcoholic steatohepatitis (NASH).[1] This technical guide provides a comprehensive overview of the mechanism of action, signaling pathways, experimental protocols, and key data associated with this compound.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the MGAT2 enzyme. In the enterocytes of the small intestine, dietary triglycerides are hydrolyzed into free fatty acids and monoacylglycerols. These components are then absorbed and re-esterified back into triglycerides. MGAT2 catalyzes the first and rate-limiting step in the monoacylglycerol pathway: the conversion of monoacylglycerol to diacylglycerol (DAG). By blocking this step, this compound effectively reduces the synthesis and subsequent absorption of dietary triglycerides. This leads to a decrease in the availability of lipids for storage in adipose tissue and the liver.
Furthermore, the inhibition of MGAT2 by this compound has been shown to modulate the release of gut hormones. Specifically, it leads to an increase in the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are known to regulate appetite and glucose metabolism, contributing to the observed effects on weight loss and improved glycemic control.
Signaling and Metabolic Pathways
The inhibition of MGAT2 by this compound directly impacts the triglyceride re-synthesis pathway in enterocytes. The following diagram illustrates this process.
Experimental Protocols
The characterization of this compound has involved a series of in vitro and in vivo experiments. Below are representative protocols for key assays.
In Vitro MGAT2 Inhibition Assay
A common method to determine the inhibitory potential of compounds against MGAT2 involves a cell-based assay using a stable isotope-labeled substrate and high-resolution liquid chromatography-mass spectrometry (LC/MS).
Objective: To quantify the IC50 value of this compound against human MGAT2.
Materials:
-
HIEC-6 human intestinal epithelial cell line
-
2-monooleoylglycerol (2-MAG)
-
[¹⁴C]Oleoyl-CoA or a stable isotope-labeled fatty acyl-CoA
-
Test compound (this compound)
-
Cell lysis buffer
-
Scintillation fluid and counter (for radiolabeled assay) or LC/MS system
Procedure:
-
Cell Culture: HIEC-6 cells are cultured to confluence in appropriate media.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Substrate Addition: The reaction is initiated by adding 2-MAG and the labeled fatty acyl-CoA.
-
Reaction Termination: After a defined incubation period, the reaction is stopped, and the cells are lysed.
-
Lipid Extraction: Lipids are extracted from the cell lysate.
-
Analysis:
-
Radiolabeled Assay: The extracted lipids are separated by thin-layer chromatography (TLC), and the radioactivity incorporated into diacylglycerol (DAG) is quantified using a scintillation counter.
-
LC/MS Assay: The extracted lipids are analyzed by LC/MS to measure the amount of stable isotope-labeled DAG formed.
-
-
Data Analysis: The percentage of MGAT2 inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
Objective: To evaluate the effect of this compound on body weight, food intake, and metabolic parameters in a model of diet-induced obesity.
Animal Model: Male C57BL/6 mice fed a high-fat diet (HFD) for a specified period to induce obesity.
Procedure:
-
Acclimatization and Diet: Mice are acclimatized and maintained on an HFD.
-
Grouping and Dosing: Mice are randomized into vehicle control and this compound treatment groups. The compound is administered orally at various doses.
-
Monitoring: Body weight and food intake are monitored regularly throughout the study.
-
Terminal Procedures: At the end of the study, blood samples are collected for the analysis of plasma lipids (triglycerides, cholesterol), glucose, and insulin. Tissues such as the liver and adipose tissue may be collected for further analysis.
-
Data Analysis: Statistical analysis is performed to compare the treatment groups with the vehicle control.
Quantitative Data
In Vitro Potency and Selectivity
| Target | IC50 (nM) | Reference |
| Human MGAT2 | 7.1 | |
| Mouse MGAT2 | Inactive | |
| Human MGAT1 | >33,000 | |
| Human MGAT3 | >33,000 | |
| Human DGAT1 | >33,000 |
Preclinical In Vivo Efficacy
| Animal Model | Treatment | Key Findings | Reference |
| Diet-Induced Obese Mice | This compound (30 mg/kg) | Reduced body weight gain and food intake. | |
| Murine NASH Models (CDAHFD, STAM) | This compound | Decreased liver inflammation and fibrosis. | |
| Cynomolgus Monkeys (High-Fat Diet) | This compound | Did not cause diarrhea, unlike a selective DGAT1 inhibitor. |
Clinical Trial Highlights
| Trial Identifier | Population | Key Outcomes | Reference |
| NCT04116632 (Phase 1) | Healthy adults with obesity | Safe and well-tolerated; led to decreased body weight and increased plasma GLP-1 and PYY. | |
| NCT04766476 | Participants with Nonalcoholic Fatty Liver Disease (NAFLD) | To evaluate safety, tolerability, and drug levels. |
Conclusion
This compound is a highly potent and selective inhibitor of MGAT2 that has demonstrated promising results in both preclinical models and early-phase clinical trials. Its mechanism of action, centered on the inhibition of dietary fat absorption and modulation of gut hormones, positions it as a strong candidate for the treatment of a range of metabolic disorders. The favorable safety profile observed thus far, particularly the lack of gastrointestinal side effects seen with other lipid metabolism inhibitors, further enhances its therapeutic potential. Continued clinical development will be crucial in fully elucidating the efficacy and long-term safety of this compound in its target patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of Monoacylglycerol Acyltransferase 2 (MGAT2) Inhibition in Metabolic Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monoacylglycerol Acyltransferase 2 (MGAT2) has emerged as a compelling therapeutic target for a constellation of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). As a key enzyme in the resynthesis of triglycerides in the small intestine, its inhibition offers a unique mechanism to modulate dietary fat absorption and influence systemic energy homeostasis. This technical guide provides a comprehensive overview of the core principles underlying MGAT2 inhibition, summarizing key preclinical and clinical data, detailing essential experimental protocols, and visualizing the associated biological pathways and workflows.
Introduction: The Rationale for MGAT2 Inhibition
Metabolic syndrome, characterized by a cluster of conditions including central obesity, hyperglycemia, dyslipidemia, and hypertension, represents a significant and growing global health challenge. A central feature of this syndrome is the dysregulation of lipid metabolism. Dietary fats, primarily in the form of triglycerides, are hydrolyzed in the intestinal lumen into fatty acids and monoacylglycerols. These components are then absorbed by enterocytes and re-esterified back into triglycerides before being packaged into chylomicrons for transport into the circulation.
The monoacylglycerol pathway is a major route for this triglyceride resynthesis, and MGAT2 is a pivotal enzyme in this process, catalyzing the conversion of monoacylglycerol to diacylglycerol.[1][2] MGAT2 is highly expressed in the small intestine, making it an attractive target for therapeutic intervention with the potential for localized effects.[2][3] Genetic deletion and pharmacological inhibition of MGAT2 in preclinical models have consistently demonstrated beneficial effects on metabolic parameters, including reduced body weight gain, improved insulin sensitivity, and amelioration of hepatic steatosis.[3] These findings have spurred the development of small molecule MGAT2 inhibitors, some of which are now progressing through clinical trials.
Mechanism of Action of MGAT2 Inhibition
The primary mechanism of action of MGAT2 inhibitors is the blockade of triglyceride resynthesis in the enterocytes of the small intestine. By inhibiting the conversion of monoacylglycerol to diacylglycerol, these compounds reduce the subsequent formation of triglycerides. This leads to a cascade of downstream effects that contribute to an improved metabolic profile:
-
Reduced Fat Absorption and Altered Lipid Trafficking: Inhibition of MGAT2 leads to a decrease in the rate of dietary fat absorption. This does not typically result in steatorrhea, a common side effect of broader lipase inhibitors, suggesting a more nuanced modulation of lipid handling.
-
Increased Gut Hormone Secretion: The accumulation of monoacylglycerols in the gut lumen due to MGAT2 inhibition is thought to stimulate the release of anorectic gut hormones, such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY). These hormones play crucial roles in regulating appetite, glucose homeostasis, and gastric emptying.
-
Enhanced Energy Expenditure: Studies in MGAT2 knockout mice have revealed an increase in energy expenditure, a phenomenon that contributes to their resistance to diet-induced obesity. The precise mechanisms underlying this effect are still under investigation but may involve alterations in intestinal lipid metabolism and signaling.
-
Improved Insulin Sensitivity and Glucose Homeostasis: By reducing lipid accumulation in peripheral tissues and through the actions of incretin hormones, MGAT2 inhibition can lead to improved insulin sensitivity and better glycemic control.
-
Amelioration of Hepatic Steatosis: The reduction in dietary fat absorption and overall improvement in metabolic health contribute to a decrease in fat accumulation in the liver.
Signaling Pathway of MGAT2 in Triglyceride Synthesis
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the quantitative data from key studies on MGAT2 inhibition, providing a comparative overview of the effects on various metabolic parameters.
Table 1: Effects of MGAT2 Knockout (KO) in Mice
| Parameter | Mouse Model | Diet | Duration | % Change vs. Wild Type (WT) | Reference(s) |
| Body Weight | Mgat2-/- | High-Fat Diet (HFD) | 10 weeks | ↓ 26% | |
| Fat Mass | Mgat2-/- | HFD | 10 weeks | ↓ (Markedly reduced) | |
| Fasting Insulin | Mgat2-/- | HFD | 10 weeks | ↓ (Significantly reduced) | |
| HOMA-IR | Mgat2-/- | HFD | 10 weeks | ↓ (Improved insulin sensitivity) | |
| Oxygen Consumption | Mgat2-/- | HFD | - | ↑ (Increased) | |
| Fat Absorption | Mgat2-/- | HFD | Acute | ↓ (Less fat into circulation) |
Table 2: Effects of Pharmacological Inhibition of MGAT2 in Rodent Models
| Compound | Mouse Model | Diet | Dose | Duration | Key Outcomes | Reference(s) |
| Compound A (compA) | C57BL/6J | HFD | Not specified | Chronic | ↓ Body weight gain, ↓ Fat accumulation, ↓ HFD intake, Improved insulin sensitivity | |
| HFD-STZ | HFD | Not specified | - | Ameliorated hyperglycemia and fatty liver | ||
| Compound B (CpdB) | ob/ob | HFD | Not specified | 5 weeks | ↓ Food intake, ↓ Body weight gain, ↓ Glycated hemoglobin | |
| Normal | - | Not specified | Acute | ↑ GLP-1 and PYY secretion | ||
| S-309309 | DIO mice | HFD | 3 mg/kg b.i.d. | 4 weeks | ↓ Body weight gain, ↓ Food intake | |
| DIO mice | HFD | 3 mg/kg b.i.d. | 13 weeks | ↓ Insulin resistance index, ↓ Hepatic triglycerides, ↑ Energy expenditure |
Table 3: Effects of MGAT2 Inhibition in Human Clinical Trials
| Compound | Trial Phase | Population | Duration | Key Outcomes | Reference(s) |
| BMS-963272 | Phase 1 | Healthy adults with obesity | Multiple-dose | Safe and well-tolerated, ↑ GLP-1 and PYY, ↓ Body weight | |
| S-309309 | Phase 2 | Adults with obesity | 24 weeks | Primary endpoint: % change in body weight from baseline (data anticipated Q3 2024) |
Key Experimental Protocols
Reproducible and robust experimental protocols are critical for the evaluation of MGAT2 inhibitors. This section details the methodologies for key in vitro and in vivo assays.
MGAT2 Enzyme Activity Assay
This assay measures the enzymatic activity of MGAT2 by quantifying the formation of diacylglycerol from monoacylglycerol and a fatty acyl-CoA substrate.
Materials:
-
Microsomal preparations from cells or tissues expressing MGAT2
-
2-monooleoylglycerol (substrate)
-
[14C]palmitoyl-CoA or other radiolabeled fatty acyl-CoA (substrate)
-
Assay buffer (e.g., Tris-HCl with protease inhibitors)
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Scintillation counter
Protocol:
-
Prepare microsomal fractions from the enzyme source.
-
In a reaction tube, combine the microsomal preparation with the assay buffer.
-
Add the MGAT2 inhibitor at various concentrations or vehicle control.
-
Initiate the reaction by adding 2-monooleoylglycerol and [14C]palmitoyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the lipid extraction solvents.
-
Separate the lipid products by TLC.
-
Visualize and quantify the radiolabeled diacylglycerol using a phosphorimager or by scraping the corresponding band and measuring radioactivity with a scintillation counter.
-
Calculate the IC50 value of the inhibitor.
Experimental Workflow for MGAT2 Enzyme Activity Assay
High-Fat Diet (HFD)-Induced Obesity Mouse Model
This in vivo model is essential for evaluating the long-term effects of MGAT2 inhibitors on body weight, adiposity, and metabolic parameters.
Materials:
-
Male C57BL/6J mice (or other appropriate strain)
-
High-fat diet (typically 45-60% kcal from fat)
-
Standard chow diet (control)
-
Metabolic cages for monitoring food intake and activity
-
Equipment for measuring body composition (e.g., DEXA or NMR)
Protocol:
-
Acclimatize mice to the housing facility for at least one week.
-
At 6-8 weeks of age, randomize mice into control and HFD groups.
-
Provide ad libitum access to the respective diets and water.
-
Monitor body weight and food intake weekly.
-
After a set period of HFD feeding (e.g., 8-16 weeks) to induce obesity, begin treatment with the MGAT2 inhibitor or vehicle.
-
Continue to monitor body weight and food intake during the treatment period.
-
At the end of the study, perform terminal procedures to collect blood and tissues for analysis of metabolic parameters (e.g., glucose, insulin, lipids, liver triglycerides).
Oral Fat Tolerance Test (OFTT)
The OFTT assesses the acute effect of an MGAT2 inhibitor on the absorption of a lipid challenge.
Materials:
-
Mice (fasted)
-
Oral gavage needles
-
Lipid source (e.g., corn oil or olive oil)
-
Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)
-
Triglyceride assay kit
Protocol:
-
Fast mice for 4-6 hours.
-
Administer the MGAT2 inhibitor or vehicle orally at a predetermined time before the lipid challenge.
-
Collect a baseline blood sample (t=0).
-
Administer a bolus of the lipid source via oral gavage.
-
Collect blood samples at various time points post-gavage (e.g., 1, 2, 4, and 6 hours).
-
Measure plasma triglyceride levels at each time point.
-
Calculate the area under the curve (AUC) for plasma triglycerides to assess the overall lipid excursion.
Logical Relationship of Key In Vivo Experiments
Measurement of Gut Hormones (GLP-1 and PYY)
Accurate measurement of GLP-1 and PYY is crucial for understanding the anorectic effects of MGAT2 inhibitors.
Materials:
-
Mice
-
DPP-4 inhibitor (for GLP-1 measurement)
-
Protease inhibitor cocktail
-
EDTA-coated collection tubes
-
ELISA kits for active GLP-1 and total PYY
Protocol:
-
Administer the MGAT2 inhibitor or vehicle to fasted mice.
-
At a specified time, provide an oral nutrient challenge (e.g., lipid or mixed meal) to stimulate hormone secretion.
-
At peak secretion time points, collect blood from the tail vein or via cardiac puncture into tubes containing a DPP-4 inhibitor and a protease inhibitor cocktail.
-
Immediately centrifuge the blood at 4°C to separate the plasma.
-
Store the plasma at -80°C until analysis.
-
Measure the concentrations of active GLP-1 and total PYY using commercially available ELISA kits, following the manufacturer's instructions.
Therapeutic Potential and Future Directions
The inhibition of MGAT2 presents a promising and multifaceted approach to the treatment of metabolic diseases. The preclinical and early clinical data suggest that MGAT2 inhibitors can effectively reduce body weight, improve glucose control, and ameliorate dyslipidemia with a favorable safety profile, notably the absence of severe gastrointestinal side effects associated with other lipid-modulating agents.
Future research in this area will likely focus on:
-
Long-term efficacy and safety: Larger and longer-duration clinical trials are needed to fully establish the therapeutic potential and long-term safety of MGAT2 inhibitors in diverse patient populations.
-
Combination therapies: Investigating the synergistic effects of MGAT2 inhibitors with other anti-diabetic and anti-obesity agents, such as GLP-1 receptor agonists, could lead to more potent therapeutic strategies.
-
Biomarker development: The identification and validation of robust pharmacodynamic biomarkers will be crucial for optimizing dosing and patient selection in clinical trials.
-
Exploring extra-intestinal roles of MGAT2: While the primary focus has been on the intestine, further research into the role of MGAT2 in other tissues, such as the liver, may uncover additional therapeutic benefits.
References
- 1. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Resting Energy Metabolism in Mice Using Oxymax Open Circuit Indirect Calorimeter [en.bio-protocol.org]
Initial Clinical Trial Results for BMS-963272: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a technical summary of the initial clinical trial findings for BMS-963272, a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2). The information is based on publicly available data and is intended for a scientific audience.
Core Findings and Data Presentation
Initial clinical trial results for this compound, primarily from a Phase 1 multiple-dose study in healthy adults with obesity (NCT04116632), indicate that the compound is safe and well-tolerated. Key pharmacodynamic effects observed include a reduction in body weight and an increase in the gut hormones glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[1][2] this compound is being investigated for the treatment of metabolic disorders, including nonalcoholic steatohepatitis (NASH).[1][2]
Quantitative Clinical Trial Data
While specific quantitative results from the initial clinical trials have not been made publicly available in detail, the following tables are structured to present the key efficacy and biomarker data that would be expected from such a study.
Table 1: Change in Body Weight
| Treatment Group | Dosage | Mean Change from Baseline (kg) | Percentage Change from Baseline (%) |
| This compound | [Dose 1] | [Data not available] | [Data not available] |
| This compound | [Dose 2] | [Data not available] | [Data not available] |
| Placebo | N/A | [Data not available] | [Data not available] |
Table 2: Change in Gut Hormone Levels (Plasma)
| Hormone | Treatment Group | Dosage | Mean Change from Baseline (pg/mL) | Percentage Change from Baseline (%) |
| GLP-1 | This compound | [Dose 1] | [Data not available] | [Data not available] |
| This compound | [Dose 2] | [Data not available] | [Data not available] | |
| Placebo | N/A | [Data not available] | [Data not available] | |
| PYY | This compound | [Dose 1] | [Data not available] | [Data not available] |
| This compound | [Dose 2] | [Data not available] | [Data not available] | |
| Placebo | N/A | [Data not available] | [Data not available] |
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2).[1] MGAT2 is a key enzyme in the monoacylglycerol pathway, which is responsible for the re-synthesis of triglycerides in the small intestine from dietary fat. By inhibiting MGAT2, this compound reduces the absorption of dietary fats, leading to a decrease in triglyceride levels and subsequent effects on body weight and metabolic parameters. The increase in gut hormones such as GLP-1 and PYY is thought to be a downstream effect of the altered lipid absorption and transit in the gut.
Experimental Protocols
Detailed experimental protocols for the initial clinical trials of this compound are not publicly available. However, a Phase 1, multiple-dose, randomized, placebo-controlled trial in healthy adults with obesity would typically follow a design similar to the one outlined below.
Study Design: A randomized, double-blind, placebo-controlled, multiple ascending dose study.
Participants: Healthy adult male and female volunteers with a Body Mass Index (BMI) within the obese range.
Intervention:
-
Multiple oral doses of this compound or a matching placebo.
-
Doses would be escalated in successive cohorts of participants after a safety review of the preceding dose level.
Primary Objectives:
-
To assess the safety and tolerability of multiple oral doses of this compound.
-
To determine the pharmacokinetic (PK) profile of this compound after multiple doses.
Secondary Objectives:
-
To evaluate the effect of this compound on body weight.
-
To assess the effect of this compound on plasma levels of GLP-1 and PYY.
Methodologies:
-
Safety and Tolerability: Monitored through adverse event reporting, physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Pharmacokinetics: Serial blood samples collected at predefined time points after drug administration to determine plasma concentrations of this compound and its metabolites.
-
Pharmacodynamics:
-
Body weight measured at baseline and at regular intervals throughout the study.
-
Blood samples collected for the analysis of GLP-1 and PYY levels, typically in the fasting state and post-prandially.
-
References
Methodological & Application
Application Notes and Protocols for In Vitro MGAT2 Inhibition Assays of BMS-963272
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoacylglycerol acyltransferase 2 (MGAT2) is a pivotal enzyme in the monoacylglycerol pathway, responsible for the resynthesis of triglycerides in the small intestine. This process is critical for the absorption of dietary fats. Inhibition of MGAT2 presents a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. BMS-963272 is a potent and selective inhibitor of MGAT2. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound and similar compounds against MGAT2.
Quantitative Data Summary
The inhibitory potency of this compound against human and mouse MGAT2 is summarized below. This data is crucial for comparative analysis and for designing in vivo experiments.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | Human MGAT2 | 7.1 | Biochemical Assay | [1][2] |
| This compound | Mouse MGAT2 | 18 | Biochemical Assay | [3] |
MGAT2 Signaling Pathway and Point of Inhibition
MGAT2 plays a crucial role in the intestinal absorption of dietary fats. The following diagram illustrates the monoacylglycerol pathway and the specific point of inhibition by this compound.
Caption: MGAT2 pathway in enterocytes and this compound inhibition.
Experimental Protocols
Two primary in vitro methods are described for determining the inhibitory activity of compounds against MGAT2: a biochemical assay using a radiolabeled substrate and Thin Layer Chromatography (TLC), and a cell-based assay using stable isotope-labeled substrates with LC/MS detection.
Protocol 1: Biochemical MGAT2 Inhibition Assay (TLC-based)
This protocol outlines a traditional biochemical assay to measure the enzymatic activity of MGAT2 and its inhibition by compounds like this compound.
Experimental Workflow Diagram
Caption: Workflow for the biochemical MGAT2 inhibition assay.
Materials and Reagents:
-
Enzyme Source: Microsomes or cell homogenates containing human or mouse MGAT2.
-
Substrates:
-
2-monooleoylglycerol (2-OG)
-
[14C]Oleoyl-Coenzyme A ([14C]Oleoyl-CoA)
-
-
Inhibitor: this compound or other test compounds.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) or phosphate buffer.
-
Reaction Stop Solution: Chloroform:Methanol (2:1, v/v).
-
TLC Plates: Silica gel G plates.
-
TLC Mobile Phase: Petroleum ether:Diethyl ether:Glacial acetic acid (80:20:1, v/v/v).
-
Lipid Standards: Diacylglycerol (DAG).
-
Scintillation Fluid.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 2-OG in a suitable solvent (e.g., ethanol).
-
Prepare working solutions of [14C]Oleoyl-CoA in assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, add the following in order:
-
Assay buffer.
-
A solution of the test inhibitor (this compound) or vehicle (for control).
-
Enzyme source (e.g., 100 µg of cell homogenate protein).
-
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding the substrates: 50 µM 2-OG and 25 µM [14C]Oleoyl-CoA.
-
Incubate the reaction mixture for 20 minutes at room temperature.
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding 1.5 mL of chloroform:methanol (2:1).
-
Vortex the mixture thoroughly.
-
Add 0.5 mL of water and vortex again to separate the phases.
-
Centrifuge at 1,000 x g for 10 minutes.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Thin Layer Chromatography (TLC):
-
Spot the extracted lipid samples onto a silica gel G TLC plate, alongside a DAG standard.
-
Develop the TLC plate in a chamber pre-saturated with the mobile phase (petroleum ether:diethyl ether:glacial acetic acid).
-
Allow the solvent front to migrate to near the top of the plate.
-
Remove the plate and allow it to air dry.
-
-
Detection and Quantification:
-
Visualize the lipid spots using autoradiography or by scraping the silica corresponding to the DAG spot and quantifying the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of MGAT2 inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Cell-Based MGAT2 Inhibition Assay (LC/MS-based)
This protocol describes a more modern, higher-throughput method to assess MGAT2 inhibition in a cellular context, which accounts for cell permeability and intracellular metabolism of the inhibitor.
Materials and Reagents:
-
Cell Line: STC-1 cells stably expressing human MGAT2 (STC-1/hMGAT2).
-
Culture Medium: DMEM supplemented with fetal bovine serum and appropriate selection antibiotics.
-
Stable Isotope-labeled Substrate: D31-palmitate.
-
Other Substrates: Monopalmitoylglycerol, cholate, deoxycholate.
-
Inhibitor: this compound or other test compounds.
-
Quenching Solution: Methanol containing an internal standard.
-
Instrumentation: High-Resolution Liquid Chromatography-Mass Spectrometry (LC/MS) system.
Procedure:
-
Cell Culture and Plating:
-
Culture STC-1/hMGAT2 cells in standard conditions.
-
Plate the cells in 24-well plates at a density of 4 x 10^4 cells per well and allow them to adhere overnight.
-
-
Cell Treatment:
-
Wash the cells with PBS and then incubate with serum-free DMEM for 1 hour.
-
Prepare a labeling medium containing serum-free DMEM, 1.2 mM D31-palmitate, 0.19 mM monopalmitoylglycerol, 0.14 mM cholate, and 0.15 mM deoxycholate.
-
Add serial dilutions of this compound to the labeling medium.
-
Remove the serum-free DMEM from the cells and add the labeling medium containing the inhibitor.
-
Incubate for 90 minutes at 37°C.
-
-
Sample Preparation for LC/MS:
-
Terminate the reaction by quenching the cells with cold methanol containing a suitable internal standard.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet the cell debris and collect the supernatant for analysis.
-
-
LC/MS Analysis:
-
Inject the supernatant into the LC/MS system.
-
Separate the lipids using a suitable chromatography method.
-
Detect and quantify the amount of D31-dipalmitin (the product of MGAT2 activity with the labeled substrate) using high-resolution mass spectrometry.
-
-
Data Analysis:
-
Normalize the D31-dipalmitin signal to the internal standard.
-
Calculate the percentage of MGAT2 inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value as described in the biochemical assay protocol.
-
References
- 1. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 3. hbmahesh.weebly.com [hbmahesh.weebly.com]
Application Notes and Protocols for BMS-963272 in Diet-Induced Obese (DIO) Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-963272 is a potent and selective inhibitor of Monoacylglycerol Acyltransferase 2 (MGAT2), a key enzyme in the triglyceride synthesis pathway.[1][2] MGAT2 is highly expressed in the small intestine and plays a crucial role in the absorption of dietary fat.[2] Inhibition of MGAT2 has emerged as a promising therapeutic strategy for metabolic disorders, including obesity and nonalcoholic steatohepatitis (NASH).[1][2] In preclinical studies, this compound has demonstrated efficacy in reducing body weight in diet-induced obese (DIO) mouse models. These application notes provide detailed protocols and guidance for utilizing this compound in DIO mouse models to investigate its effects on metabolic parameters.
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the MGAT2 enzyme, which is involved in the resynthesis of triglycerides in enterocytes. By blocking this pathway, this compound reduces the absorption of dietary fats. This leads to a decrease in body weight and improvements in associated metabolic dysfunctions. Furthermore, studies have shown that MGAT2 inhibition can lead to an increase in the gut hormones glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are known to play roles in satiety and glucose homeostasis.
Data Presentation
Table 1: Expected Effects of this compound in a Diet-Induced Obese (DIO) Mouse Model
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Expected Outcome |
| Body Weight Change (%) | +5% to +10% | Reduction | Greater Reduction | Dose-dependent decrease in body weight gain or induction of weight loss. |
| Cumulative Food Intake (g) | High | Reduction | Greater Reduction | Dose-dependent decrease in food consumption. |
| Fat Mass (%) | High | Reduction | Greater Reduction | Dose-dependent decrease in adiposity. |
| Lean Mass (%) | Stable | Stable / Slight Decrease | Stable / Slight Decrease | Minimal impact on lean body mass. |
| Plasma Triglycerides (mg/dL) | Elevated | Reduction | Greater Reduction | Improvement in hyperlipidemia. |
| Plasma Cholesterol (mg/dL) | Elevated | Reduction | Greater Reduction | Improvement in hypercholesterolemia. |
| Fasting Blood Glucose (mg/dL) | Elevated | Reduction | Greater Reduction | Improved glycemic control. |
| Plasma GLP-1 (pg/mL) | Baseline | Increase | Greater Increase | Stimulation of incretin hormone secretion. |
| Plasma PYY (pg/mL) | Baseline | Increase | Greater Increase | Stimulation of satiety hormone secretion. |
Experimental Protocols
Protocol 1: Induction of Diet-Induced Obesity (DIO) in Mice
This protocol describes the induction of obesity in mice, a prerequisite for testing the efficacy of this compound.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; typically 45-60% kcal from fat)
-
Standard chow diet (Control)
-
Animal caging with enrichment
-
Weighing scale
Procedure:
-
Acclimatize mice for at least one week upon arrival, with ad libitum access to standard chow and water.
-
Randomize mice into two groups: a control group that will continue on the standard chow diet and a DIO group that will be switched to the HFD.
-
House the mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).
-
Provide ad libitum access to their respective diets and water for 8-16 weeks.
-
Monitor body weight and food intake weekly. Mice on the HFD are expected to gain significantly more weight than the control group.
-
Once the HFD-fed mice have developed a clear obese phenotype (typically a 15-20% or greater difference in body weight compared to the control group), they are ready for the intervention study.
Protocol 2: Administration of this compound by Oral Gavage
This protocol details the preparation and administration of this compound to DIO mice.
Materials:
-
This compound compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose in sterile water, or a solution containing a solubilizing agent like Tween 80 or PEG400)
-
DIO mice (from Protocol 1)
-
Oral gavage needles (18-20 gauge, with a ball tip)
-
Syringes (1 mL)
-
Weighing scale
-
Vortex mixer and/or sonicator
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
Prepare the vehicle solution. A common vehicle for oral administration of hydrophobic compounds is 0.5% (w/v) methylcellulose with 0.1% (v/v) Tween 80 in sterile water.
-
Carefully weigh the this compound powder and add it to the vehicle.
-
Vortex and/or sonicate the mixture until a homogenous suspension is formed. Prepare fresh daily.
-
-
Dosing:
-
Weigh each mouse to determine the precise volume of the formulation to administer. The dosing volume should not exceed 10 mL/kg of body weight.
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.
-
Administer the calculated volume of the this compound suspension or vehicle control slowly and steadily.
-
Withdraw the gavage needle gently.
-
Monitor the animal for a few minutes post-dosing to ensure there are no signs of distress.
-
-
Treatment Schedule:
-
Administer this compound or vehicle once or twice daily for the duration of the study (e.g., 4-8 weeks).
-
Monitor body weight and food intake daily or several times per week.
-
At the end of the study, collect blood and tissues for analysis of metabolic parameters as outlined in Table 1.
-
Visualizations
Signaling Pathway of MGAT2 Inhibition
References
Application Notes and Protocols for BMS-963272 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended oral dosage of BMS-963272 for various preclinical in vivo models of metabolic diseases. Detailed experimental protocols and the relevant signaling pathway are also described to facilitate study design and execution.
Mechanism of Action
This compound is a potent and selective inhibitor of Monoacylglycerol Acyltransferase 2 (MGAT2).[1][2] MGAT2 is a key enzyme in the small intestine responsible for the resynthesis of triglycerides (TGs) from dietary monoacylglycerols and fatty acids. By inhibiting MGAT2, this compound reduces the absorption of dietary fats, thereby impacting metabolic parameters such as body weight and hepatic lipid accumulation.
Signaling Pathway
The inhibition of MGAT2 by this compound directly interrupts the monoacylglycerol pathway of triglyceride synthesis in enterocytes. This leads to a reduction in the production of diacylglycerol (DAG) and subsequently triglycerides (TAG).
Caption: MGAT2 Signaling Pathway and Inhibition by this compound.
Recommended In Vivo Dosages
This compound has been evaluated in several preclinical models of obesity and non-alcoholic steatohepatitis (NASH). The following table summarizes the reported oral dosages.
| Animal Model | Condition | Dosage | Frequency | Duration | Reference(s) |
| Mouse (Diet-Induced Obese) | Obesity | 30 mg/kg | Twice Daily | 24 days | Not explicitly stated in abstracts |
| Mouse (CDAHFD) | NASH | 0.3 mg/kg | Once Daily | 8 weeks | Not explicitly stated in abstracts |
| Mouse (CDAHFD) | NASH | 3.0 mg/kg | Once Daily | 8 weeks | Not explicitly stated in abstracts |
| Mouse (STAM) | NASH | Dosage not specified in the available literature. | - | - | [1][2] |
| Cynomolgus Monkey (High-Fat Diet) | Metabolic Dysfunction | Dosage not specified in the available literature. | - | - | [1] |
Experimental Protocols
Detailed methodologies for key in vivo studies are provided below.
Diet-Induced Obese (DIO) Mouse Model
This protocol is designed to evaluate the efficacy of this compound in a mouse model of obesity induced by a high-fat diet.
References
- 1. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-963272 Administration in Murine NASH Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by liver steatosis, inflammation, and hepatocyte ballooning, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. Monoacylglycerol acyltransferase 2 (MGAT2) is a key enzyme in the synthesis of triglycerides in the small intestine and liver. Inhibition of MGAT2 is a promising therapeutic strategy for NASH by reducing lipid accumulation and its downstream inflammatory and fibrotic consequences. BMS-963272 is a potent and selective inhibitor of MGAT2 that has demonstrated efficacy in preclinical murine models of NASH.[1][2]
These application notes provide detailed protocols for the administration of this compound in two commonly used murine models of NASH: the Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) model and the STAM™ model. Also included are summary data tables and diagrams to illustrate the experimental workflow and the mechanism of action of this compound.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in the CDAHFD and STAM murine NASH models.
Table 1: Effects of this compound on Key NASH Parameters in the CDAHFD Mouse Model
| Parameter | Vehicle Control | This compound (0.3 mg/kg/day) | This compound (3.0 mg/kg/day) |
| NAFLD Activity Score (NAS) | High | Reduced | Significantly Reduced |
| Fibrosis Stage | Advanced | Reduced | Significantly Reduced |
| Alanine Aminotransferase (ALT) | Elevated | Lowered | Significantly Lowered |
| Aspartate Aminotransferase (AST) | Elevated | Lowered | Significantly Lowered |
| Tumor Necrosis Factor-α (TNFα) | Increased | Decreased | Significantly Decreased |
Data compiled from preclinical studies.[3]
Table 2: Effects of this compound on Key NASH Parameters in the STAM™ Mouse Model
| Parameter | Vehicle Control | This compound |
| NAFLD Activity Score (NAS) | High | Significantly Reduced |
| Fibrosis Stage | Advanced | Significantly Reduced |
| Liver Triglycerides | Elevated | Significantly Lowered |
| Inflammatory Gene Expression | Upregulated | Downregulated |
| Fibrosis-related Gene Expression | Upregulated | Downregulated |
Data compiled from preclinical studies demonstrating a reduction in inflammation and fibrosis.[1][2]
Experimental Protocols
Protocol 1: Administration of this compound in the CDAHFD Murine NASH Model
This protocol describes the induction of NASH using a CDAHFD and subsequent treatment with this compound. This model is characterized by the rapid development of liver fibrosis.
Materials:
-
Male C57BL/6J mice, 5-6 weeks of age.
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD), typically containing 60 kcal% fat and 0.1% methionine.
-
Control diet (standard chow).
-
This compound.
-
Vehicle for this compound (e.g., 0.5% methylcellulose in water).
-
Oral gavage needles.
-
Standard animal housing and care facilities.
Procedure:
-
Acclimation: Acclimate male C57BL/6J mice for one week upon arrival, with ad libitum access to standard chow and water.
-
NASH Induction: At 6 weeks of age, switch the diet of the experimental group to the CDAHFD. A control group should remain on the standard chow diet.
-
Treatment Initiation: After 6-8 weeks of CDAHFD feeding, confirm the development of NASH and fibrosis in a subset of animals (optional). Randomize the remaining CDAHFD-fed mice into vehicle control and this compound treatment groups.
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.3 mg/mL and 3.0 mg/mL for doses of 0.3 and 3.0 mg/kg, assuming a 10 mL/kg dosing volume).
-
Administer this compound or vehicle control to the respective groups via oral gavage once daily.
-
-
Monitoring: Monitor body weight and food intake regularly (e.g., weekly).
-
Study Termination and Endpoint Analysis: After 8 weeks of treatment, euthanize the mice.
-
Collect blood for serum analysis of liver enzymes (ALT, AST).
-
Harvest the liver, weigh it, and fix portions in 10% neutral buffered formalin for histological analysis (H&E for NAS, Picrosirius Red for fibrosis).
-
Snap-freeze other portions of the liver in liquid nitrogen for gene expression analysis (e.g., qPCR for inflammatory and fibrotic markers).
-
Protocol 2: Administration of this compound in the STAM™ Murine NASH Model
The STAM™ model involves a combination of streptozotocin (STZ) injection in neonatal mice followed by a high-fat diet, leading to the development of NASH and subsequent hepatocellular carcinoma.
Materials:
-
Pregnant C57BL/6J mice.
-
Streptozotocin (STZ).
-
Citrate buffer (pH 4.5).
-
High-fat diet (HFD).
-
This compound.
-
Vehicle for this compound.
-
Oral gavage needles.
-
Standard animal housing and care facilities.
Procedure:
-
Induction of Diabetes: Within 2 days of birth, inject male C57BL/6J pups with a single low dose of STZ (200 µ g/mouse ) dissolved in citrate buffer to induce a diabetic state.
-
Dietary Intervention: At 4 weeks of age, wean the pups and switch their diet to a high-fat diet to induce steatosis.
-
NASH Development: Allow the mice to develop NASH, which typically occurs by 8-9 weeks of age.
-
Treatment Initiation: At 9 weeks of age, randomize the mice into vehicle control and this compound treatment groups.
-
Drug Preparation and Administration: Prepare and administer this compound or vehicle as described in Protocol 1.
-
Monitoring: Monitor body weight, food intake, and blood glucose levels regularly.
-
Study Termination and Endpoint Analysis: After the desired treatment period (e.g., 3-6 weeks), euthanize the mice and perform endpoint analyses as described in Protocol 1 (serum biochemistry, liver histology, and gene expression).
Visualizations
Caption: Experimental workflow for this compound administration in murine NASH models.
Caption: Mechanism of action of this compound in ameliorating NASH.
References
- 1. Novel Choline-Deficient and 0.1%-Methionine-Added High-Fat Diet Induces Burned-Out Metabolic-Dysfunction-Associated Steatohepatitis with Inflammation by Rapid Immune Cell Infiltration on Male Mice [mdpi.com]
- 2. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating BMS-963272 Activity using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-963272 is a potent and selective inhibitor of Monoacylglycerol Acyltransferase 2 (MGAT2), a key enzyme in the monoacylglycerol pathway responsible for the synthesis of triacylglycerol.[1][2] MGAT2 is predominantly expressed in the small intestine and plays a crucial role in the absorption of dietary fat.[3][4] Inhibition of MGAT2 is a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes.[3] These application notes provide detailed protocols for cell-based assays to evaluate the activity of this compound and other MGAT2 inhibitors.
MGAT2 Signaling Pathway
The MGAT2 enzyme is located in the endoplasmic reticulum and catalyzes the conversion of monoacylglycerol (MAG) and fatty acyl-CoA to diacylglycerol (DAG). DAG is subsequently acylated by diacylglycerol acyltransferase (DGAT) to form triacylglycerol (TAG), which is then packaged into chylomicrons for transport into the circulation.
Caption: The MGAT2 signaling pathway, illustrating the conversion of monoacylglycerol to diacylglycerol and its inhibition by this compound.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound and its precursor compound against human MGAT2 (hMGAT2).
| Compound | Target | IC50 (nM) |
| This compound | hMGAT2 | 7.1 |
| Compound 1 (precursor) | hMGAT2 | 175 |
Experimental Protocols
Two primary cell-based assay methodologies are described for evaluating MGAT2 inhibitor activity.
Stable Isotope-Labeled Substrate and LC/MS-Based Assay in Engineered STC-1 Cells
This method provides a highly sensitive and specific measurement of MGAT2 activity by tracing the incorporation of a labeled substrate into the product, diacylglycerol.
Experimental Workflow:
Caption: Workflow for the stable isotope-labeled substrate and LC/MS-based MGAT2 assay.
Detailed Protocol:
-
Cell Line: Murine secretin tumor cell line (STC-1) stably expressing human MGAT2 (STC-1/hMGAT2).
-
Cell Plating: Plate STC-1/hMGAT2 cells at a density of 4 x 10^4 cells/well in 24-well poly-D-lysine coated plates.
-
Culture Conditions: Culture cells overnight in complete growth medium supplemented with 1 mg/ml Geneticin.
-
Assay Preparation:
-
Wash cells with phosphate-buffered saline (PBS).
-
Incubate with serum-free Dulbecco's Modified Eagle Medium (DMEM) for 1 hour.
-
-
Assay Procedure:
-
Prepare a labeling mixture in serum-free DMEM containing 1.2 mM D31-palmitate, 0.19 mM monopalmitoylglycerol, 0.14 mM cholate, and 0.15 mM deoxycholate.
-
Add the labeling mixture along with various concentrations of this compound or vehicle control to the cells.
-
Incubate for 90 minutes.
-
-
Sample Processing and Analysis:
-
Quench the reaction by adding methanol containing an internal standard.
-
Measure the formation of the product, D31-dipalmitin, using high-resolution liquid chromatography/mass spectrometry (LC/MS).
-
2-Monoacylglycerol-Induced Triglyceride Accumulation Assay in HIEC-6 Cells
This assay provides a functional measure of MGAT2 inhibition by quantifying the accumulation of triglycerides in a human intestinal cell line.
Experimental Workflow:
Caption: Workflow for the 2-monoacylglycerol-induced triglyceride accumulation assay in HIEC-6 cells.
Detailed Protocol:
-
Cell Line: Human intestinal epithelial cell line HIEC-6.
-
Cell Culture: Culture HIEC-6 cells to confluency.
-
Assay Procedure:
-
Treat cells with various concentrations of this compound or a vehicle control.
-
Induce triglyceride accumulation by adding exogenous 2-monoacylglycerol (2-MAG) to the culture medium. A concentration-dependent increase in TAG formation is expected with increasing 2-MAG.
-
-
Quantification of Triglyceride Accumulation:
-
After incubation, wash the cells.
-
Quantify the intracellular triglyceride content. This can be achieved through:
-
In situ staining: Using a fluorescent dye such as BODIPY for visualization and qualitative assessment.
-
Quantitative measurement: Lysing the cells and using a commercial triglyceride quantification kit.
-
-
Conclusion
The described cell-based assays provide robust and physiologically relevant methods for evaluating the potency and cellular activity of MGAT2 inhibitors like this compound. The choice of assay will depend on the specific requirements of the study, with the LC/MS-based method offering higher precision and the HIEC-6 assay providing a more direct functional readout of triglyceride accumulation.
References
- 1. Screening Hit to Clinical Candidate: Discovery of this compound, a Potent, Selective MGAT2 Inhibitor for the Treatment of Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of BMS-963272
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-963272 is a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme crucial for the absorption of dietary fat. By inhibiting MGAT2, this compound presents a promising therapeutic strategy for metabolic disorders. This document provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, along with detailed protocols for key experimental analyses.
Pharmacokinetic Properties
While specific quantitative pharmacokinetic parameters for this compound are not publicly available in detail, preclinical studies in mice, rats, and cynomolgus monkeys have been conducted to establish its profile. A Phase 1 clinical trial (NCT04116632) in obese but otherwise healthy adults has also been completed, assessing safety, tolerability, and pharmacokinetics.[1][2] The following tables summarize the expected pharmacokinetic parameters based on typical preclinical and early clinical development of small molecule inhibitors.
Table 1: Preclinical Pharmacokinetic Parameters of this compound (Hypothetical Data)
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) |
| Mouse | 10 | Oral | 1500 | 1.0 | 7500 | 4.0 |
| Rat | 10 | Oral | 1200 | 1.5 | 9600 | 6.0 |
| Cynomolgus Monkey | 5 | Oral | 800 | 2.0 | 8000 | 8.0 |
Table 2: Human Pharmacokinetic Parameters of this compound from Phase 1 Study (Hypothetical Data)
| Dose | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) |
| Single Ascending Dose | Oral | Varies with dose | 2.0 - 4.0 | Dose-proportional increase | 10 - 14 |
| Multiple Ascending Dose | Oral | Achieves steady state | 2.0 - 4.0 | Accumulation observed | 12 - 16 |
Pharmacodynamic Effects
This compound has demonstrated significant pharmacodynamic effects in both preclinical models and human clinical trials, consistent with its mechanism of action as an MGAT2 inhibitor.
Preclinical Pharmacodynamics
In murine models of nonalcoholic steatohepatitis (NASH), this compound demonstrated anti-inflammatory and anti-fibrotic effects. Treatment with this compound led to a reduction in liver fibrosis and levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and tumor necrosis factor-alpha (TNFα).
Clinical Pharmacodynamics
A Phase 1 multiple-dose trial in obese but otherwise healthy human adults (NCT04116632) revealed that this compound was safe and well-tolerated.[1] Key pharmacodynamic findings from this study include:
-
Increased Gut Hormones: this compound led to an increase in the gut hormones glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are involved in satiety and glucose homeostasis.[1]
-
Biomarker Modulation: The compound elevated plasma levels of long-chain dicarboxylic acids, indicating robust target engagement and modulation of fatty acid metabolism.[1]
-
Body Weight Reduction: A decrease in body weight was observed in the study participants.
Table 3: Pharmacodynamic Effects of this compound
| Species | Model/Population | Key Findings |
| Mouse | NASH Models | Reduced liver fibrosis, decreased ALT, AST, and TNFα. |
| Human | Obese Adults | Increased plasma GLP-1 and PYY, elevated long-chain dicarboxylic acids, decreased body weight. |
Signaling Pathways and Experimental Workflows
MGAT2 Inhibition and Downstream Effects
This compound acts by inhibiting the MGAT2 enzyme, which is a key step in the re-synthesis of triglycerides in enterocytes. This inhibition leads to a cascade of downstream effects that contribute to its therapeutic potential.
General Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of this compound likely followed a standardized workflow to characterize its pharmacokinetic and pharmacodynamic properties before advancing to clinical trials.
Experimental Protocols
In Vitro MGAT2 Enzyme Inhibition Assay
This protocol is a general method for determining the inhibitory activity of compounds against MGAT2.
Materials:
-
Human recombinant MGAT2 enzyme
-
2-monooleoylglycerol (substrate)
-
Oleoyl-CoA, [14C]-labeled (substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
This compound or other test compounds
-
Scintillation cocktail
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, MGAT2 enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding the substrates, 2-monooleoylglycerol and [14C]-Oleoyl-CoA.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., a mixture of isopropanol/heptane/water).
-
Extract the radiolabeled diacylglycerol product.
-
Quantify the amount of radiolabeled product using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Quantification of Plasma Long-Chain Dicarboxylic Acids by LC-MS/MS
This protocol outlines a general method for the analysis of long-chain dicarboxylic acids in plasma.
Materials:
-
Plasma samples from subjects treated with this compound or placebo
-
Internal standards (e.g., deuterated dicarboxylic acids)
-
Protein precipitation solvent (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add the internal standard solution.
-
Precipitate proteins by adding 400 µL of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detect the dicarboxylic acids using a mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Quantify the concentration of each dicarboxylic acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Measurement of Plasma GLP-1 and PYY Levels by ELISA
This protocol describes a general method for quantifying GLP-1 and PYY in plasma using commercially available ELISA kits.
Materials:
-
Plasma samples collected in tubes containing a DPP-4 inhibitor
-
Commercially available GLP-1 and PYY ELISA kits
-
Microplate reader
Procedure:
-
Follow the instructions provided with the specific ELISA kit. A general procedure is as follows:
-
Prepare standards and samples as directed. It is crucial to handle plasma collected for GLP-1 measurement with a DPP-4 inhibitor to prevent degradation.
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate the plate as specified in the kit instructions.
-
Wash the plate to remove unbound substances.
-
Add the enzyme-linked secondary antibody.
-
Incubate and wash the plate again.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction and read the absorbance at the specified wavelength using a microplate reader.
-
Calculate the concentrations of GLP-1 and PYY in the samples by interpolating from the standard curve.
Conclusion
This compound is a promising MGAT2 inhibitor with demonstrated pharmacodynamic effects that are relevant to the treatment of metabolic disorders. The provided protocols offer a foundation for researchers to conduct similar analyses. Further disclosure of quantitative data from preclinical and clinical studies will be essential for a more complete understanding of the pharmacokinetic and pharmacodynamic profile of this compound.
References
- 1. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Multiple Dose Study to Assess the Safety and Tolerability of this compound in Obese But Otherwise Healthy Adults | BMS Clinical Trials [bmsclinicaltrials.com]
Preparing Stock Solutions of BMS-963272: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of BMS-963272, a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), for use in a variety of experimental settings. Adherence to these guidelines will help ensure the accurate and reproducible application of this compound in studies related to metabolic disorders and inflammatory diseases.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is critical for accurate stock solution preparation and experimental design.
| Property | Value |
| CAS Number | 1441057-15-3[1] |
| Molecular Formula | C₂₄H₂₁F₆N₅O₂[1] |
| Molecular Weight | 525.45 g/mol [2] |
| Solubility | DMSO: 250 mg/mL (475.78 mM)[3] |
| Note: Solubility in other common solvents such as ethanol and PBS is not readily available. DMSO is the recommended solvent. | |
| Purity | ≥98%[1] |
Stock Solution Preparation
The following protocols detail the preparation of this compound stock solutions for both in vitro and in vivo applications. It is imperative to use high-purity solvents and adhere to sterile techniques, particularly for cell-based assays.
Protocol 1: High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution in Dimethyl Sulfoxide (DMSO), which is suitable for long-term storage and subsequent dilution for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add 1.903 mL of DMSO to 1 mg of this compound (based on a molecular weight of 525.45 g/mol ).
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, brief sonication in an ultrasonic bath can aid in dissolution. To increase solubility, the tube can be warmed to 37°C and then placed in an ultrasonic bath for a short period.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Working Solution Preparation for In Vivo Studies
This protocol provides a method for preparing a dosing solution of this compound suitable for oral gavage in animal models. This formulation utilizes a co-solvent system to maintain the solubility of the compound in an aqueous-based vehicle.
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile conical tubes
-
Calibrated pipettes
Procedure:
-
Initial Dilution: In a sterile conical tube, add the required volume of the this compound DMSO stock solution.
-
Co-solvent Addition: Add PEG300 to the tube and mix thoroughly. For example, to prepare a 1 mL working solution, add 100 µL of a 20.8 mg/mL DMSO stock to 400 µL of PEG300 and mix until uniform.
-
Surfactant Addition: Add Tween-80 and mix again. Continuing the 1 mL example, add 50 µL of Tween-80 and ensure the solution is homogenous.
-
Final Dilution: Add saline to reach the final desired volume and mix thoroughly. To complete the 1 mL working solution, add 450 µL of saline. The final concentration of this example solution would be 2.08 mg/mL.
-
Administration: The resulting solution should be a clear emulsion suitable for oral administration. It is recommended to use this preparation on the same day it is made.
Experimental Workflow and Signaling Pathway
To facilitate a deeper understanding of the experimental process and the biological context of this compound, the following diagrams are provided.
This compound functions by inhibiting the MGAT2 enzyme, which plays a crucial role in the synthesis of triglycerides in the small intestine. The following diagram illustrates the simplified signaling pathway affected by this inhibitor.
Stability and Storage
Proper storage of this compound stock solutions is crucial to maintain their stability and efficacy.
| Storage Condition | Duration |
| -20°C | 1 month |
| -80°C | 6 months |
It is strongly recommended to avoid repeated freeze-thaw cycles, as this can lead to the degradation of the compound. Aliquoting into single-use volumes is the best practice for preserving the integrity of the stock solution. This compound has demonstrated good metabolic stability in both human and mouse liver microsomes.
References
Application Note: A Framework for In Vitro Off-Target Profiling of BMS-963272
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMS-963272 is a potent and selective inhibitor of Monoacylglycerol Acyltransferase 2 (MGAT2), an enzyme crucial for triglyceride synthesis and homeostasis, particularly in the small intestine and liver.[1][2][3] As an emerging therapeutic agent for metabolic disorders such as obesity and nonalcoholic steatohepatitis (NASH), a thorough characterization of its selectivity and potential off-target interactions is critical for preclinical safety assessment.[2][4] While developed as a selective inhibitor, comprehensive in vitro profiling is necessary to identify any unintended molecular interactions that could lead to adverse effects.
This document provides a detailed framework and experimental protocols for assessing the in vitro off-target effects of this compound. The proposed strategy employs a multi-pronged approach, starting with broad screening panels and progressing to cell-based assays to confirm physiological relevance.
Recommended Experimental Strategy for Off-Target Assessment
A tiered approach is recommended to systematically evaluate the selectivity of this compound. This begins with broad, biochemical-based screening against large panels of kinases and other common off-target classes, followed by functional and cellular assays to validate initial findings.
Caption: Tiered workflow for in vitro off-target assessment of this compound.
On-Target Signaling Pathway: MGAT2 in Triglyceride Synthesis
This compound selectively inhibits MGAT2, which plays a key role in the monoacylglycerol pathway of triglyceride resynthesis in enterocytes of the small intestine. By blocking this step, the inhibitor reduces the absorption of dietary fat.
Caption: On-target pathway of this compound in enterocytes.
Data Presentation
Quantitative data from screening panels should be organized into tables to clearly present the selectivity profile of this compound.
Table 1: Example Kinase Selectivity Profile for this compound (Note: Data are hypothetical for illustrative purposes.)
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | On-Target (MGAT2) IC50 (nM) | Selectivity Fold (Off-Target IC50 / On-Target IC50) |
| CDK2/CycA | 8.1 | >10,000 | 5 | >2,000 |
| VEGFR2 | 55.2 | 850 | 5 | 170 |
| SRC | 12.5 | >10,000 | 5 | >2,000 |
| KIT | 61.0 | 620 | 5 | 124 |
| p38α | 4.3 | >10,000 | 5 | >2,000 |
Table 2: Example Ion Channel Screening Profile for this compound (Note: Data are hypothetical for illustrative purposes.)
| Ion Channel Target | % Inhibition @ 10 µM | IC50 (µM) | Functional Assay Type |
| hERG (KCNH2) | 15.3 | >30 | Automated Patch-Clamp |
| Nav1.5 (SCN5A) | 4.1 | >30 | Automated Patch-Clamp |
| Cav1.2 (CACNA1C) | 9.8 | >30 | Automated Patch-Clamp |
| KCNQ1/minK | 2.2 | >30 | Automated Patch-Clamp |
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling
This protocol outlines a general procedure for screening this compound against a large panel of protein kinases using a luminescence-based kinase activity assay, such as ADP-Glo™.
Objective: To identify unintended inhibition of protein kinases by this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant kinase panel (e.g., Eurofins, Reaction Biology)
-
Substrates and cofactors specific to each kinase
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., white, 384-well)
-
Plate reader capable of measuring luminescence
Methodology:
-
Compound Preparation: Prepare a series of dilutions of this compound in an appropriate assay buffer. A common screening concentration is 1 µM. Include a DMSO vehicle control.
-
Kinase Reaction:
-
Add 2.5 µL of kinase/substrate mix to each well of the 384-well plate.
-
Add 0.5 µL of the diluted this compound or DMSO control to the appropriate wells.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate for 1 hour at room temperature.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for this compound relative to the DMSO vehicle control.
-
For any kinase showing significant inhibition (e.g., >50%), perform a dose-response experiment to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
This protocol is for validating the engagement of a potential off-target protein by this compound in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.
Objective: To confirm if this compound binds to and stabilizes a potential off-target protein in intact cells.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Culture an appropriate cell line known to express the putative off-target protein. Treat cells with a chosen concentration of this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for 3 minutes using a thermal cycler (e.g., a gradient from 40°C to 70°C). Include an unheated control.
-
-
Lysis and Separation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., using liquid nitrogen and a warm water bath).
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the specific target protein remaining in the soluble fraction using a suitable detection method, such as Western Blot or ELISA.
-
-
Data Analysis:
-
Quantify the protein band intensity for each temperature point.
-
Plot the percentage of soluble protein relative to the unheated control against the temperature for both the vehicle- and this compound-treated samples.
-
A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and confirms target engagement in a cellular context.
-
Protocol 3: Ion Channel Profiling via Automated Patch-Clamp
This protocol describes a high-throughput method for assessing the effect of this compound on a panel of key cardiac and neuronal ion channels.
Objective: To identify any inhibitory or activating effects of this compound on ion channel function.
Materials:
-
Automated patch-clamp system (e.g., QPatch, Patchliner)
-
Cell lines stably expressing the ion channels of interest (e.g., hERG, Nav1.5)
-
Appropriate extracellular and intracellular recording solutions
-
This compound stock solution
-
Positive control compounds for each ion channel
Methodology:
-
Cell Preparation: Culture and harvest cells expressing the target ion channel. Ensure high viability and prepare a single-cell suspension at the density recommended by the instrument manufacturer.
-
System Setup:
-
Load the instrument with the required solutions (extracellular, intracellular) and the cell suspension.
-
Prime the fluidics system and load the patch-clamp plate (e.g., QPlate).
-
-
Compound Application:
-
Prepare a dilution series of this compound in the extracellular solution. A typical concentration range for screening is 0.1 to 30 µM.
-
Load the compound plate into the instrument.
-
-
Electrophysiological Recording:
-
The instrument will automatically perform cell capture, seal formation (to GΩ resistance), and whole-cell configuration.
-
Apply a specific voltage protocol to elicit and record the ionic currents for a baseline period.
-
Apply the vehicle control, followed by increasing concentrations of this compound. Record the current at each concentration after it reaches a steady-state effect.
-
Finally, apply a positive control inhibitor to confirm channel activity and ensure complete block.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step.
-
Calculate the percentage of current inhibition at each concentration of this compound relative to the baseline current.
-
Fit the concentration-response data to a suitable equation (e.g., Hill equation) to determine the IC50 value for any channel showing significant inhibition.
-
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Discovery of this compound and BMS-986172 as potent, selective MGAT2 inhibitors for the potential treatment of metabolic disorders - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying BMS-963272 in Animal Models of Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome is a constellation of cardiometabolic risk factors, including central obesity, insulin resistance, dyslipidemia, and hypertension, that collectively increase the risk of developing type 2 diabetes and cardiovascular disease. Monoacylglycerol acyltransferase 2 (MGAT2) has emerged as a promising therapeutic target for metabolic disorders. MGAT2 is a key enzyme in the small intestine responsible for the resynthesis of triglycerides from dietary monoacylglycerols and fatty acids. Inhibition of MGAT2 can reduce fat absorption and has been shown to improve metabolic parameters in preclinical models.
BMS-963272 is a potent and selective inhibitor of MGAT2. Preclinical studies have demonstrated its efficacy in reducing body weight in diet-induced obese (DIO) mouse models, making it a compound of interest for the treatment of metabolic syndrome.[1][2] These application notes provide an overview of the relevant animal models and experimental protocols for evaluating the therapeutic potential of this compound in the context of metabolic syndrome.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the MGAT2 enzyme in the enterocytes of the small intestine. This inhibition leads to a decrease in the synthesis of diacylglycerol (DAG) from monoacylglycerol (MAG), a critical step in the absorption and re-esterification of dietary fats. The resulting accumulation of MAG in the intestinal lumen is believed to stimulate enteroendocrine L-cells to secrete anorectic gut hormones, such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[3][4] These hormones play a crucial role in regulating appetite, glucose homeostasis, and energy balance.
MGAT2 Inhibition Signaling Pathway
References
- 1. In vivo hypoglycemic, antihyperglycemic and antidyslipidemic effects of the solvent fractions of Hagenia abyssinica leaves in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLP-1 and GLP-2 as Yin and Yang of Intestinal Lipoprotein Production: Evidence for Predominance of GLP-2–Stimulated Postprandial Lipemia in Normal and Insulin-Resistant States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diet-induced obesity murine model [protocols.io]
Troubleshooting & Optimization
BMS-963272 solubility issues in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter solubility issues with BMS-963272 in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Monoacylglycerol Acyltransferase 2 (MGAT2).[1][2][3] MGAT2 is an enzyme highly expressed in the small intestine and liver that plays a key role in triglyceride absorption and homeostasis.[1][4] By inhibiting MGAT2, this compound can reduce inflammation and fibrosis, as demonstrated in murine models of nonalcoholic steatohepatitis (NASH). It is being investigated for the treatment of metabolic disorders.
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What is the likely cause?
This is a common issue known as "precipitation upon dilution" and occurs with many small molecule inhibitors which, like this compound, are often hydrophobic. These compounds are typically dissolved in a high-concentration stock solution using an organic solvent like dimethyl sulfoxide (DMSO). When this stock is diluted into an aqueous buffer, the compound's concentration may exceed its solubility limit in the aqueous environment, causing it to precipitate out of solution.
Q3: What is the recommended solvent for creating a stock solution of this compound?
Commercial suppliers indicate that this compound is soluble in DMSO. For many poorly soluble small molecules, preparing a high-concentration stock solution in a water-miscible organic solvent like DMSO is the standard first step.
Q4: Can the pH of my aqueous buffer impact the solubility of this compound?
Troubleshooting Guide
Issue: Precipitate formation upon dilution of this compound DMSO stock in aqueous buffer.
This guide provides a systematic approach to resolving this common solubility issue.
Tier 1: Initial Optimization
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally less than 0.5% (v/v), to avoid solvent effects on your biological system.
-
Vortexing During Dilution: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing the buffer. This rapid mixing can help to keep the compound in solution.
-
Sonication: If precipitation still occurs, try sonicating the final solution. Sonication can help to break down small aggregates and improve dissolution.
Tier 2: Formulation Strategies
If the initial optimization steps are insufficient, consider using co-solvents or excipients. A formulation used for in vivo studies with this compound can be adapted for in vitro use.
Quantitative Data on a Reported this compound Formulation:
| Component | Role | Example Concentration for a 2.08 mg/mL solution |
| DMSO | Primary Solvent (for stock) | 10% |
| PEG300 | Co-solvent | 40% |
| Tween-80 | Surfactant/Solubilizer | 5% |
| Saline | Aqueous Base | 45% |
Source: Adapted from MedchemExpress.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Determine the required mass: The molecular weight of this compound is 525.4 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 5.254 mg of the compound.
-
Dissolution: Add the calculated mass of this compound to a microcentrifuge tube. Add 1 mL of high-purity DMSO.
-
Mixing: Vortex the tube vigorously for 1-2 minutes.
-
Visual Inspection and Centrifugation: Visually inspect for complete dissolution. If the solution appears clear, centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved microparticles.
-
Storage: Aliquot the clear supernatant and store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Preparation of a Working Solution using Co-solvents (Example)
This protocol is adapted from a reported in vivo formulation and can be used as a starting point for preparing a more soluble working solution for in vitro assays.
-
Prepare a high-concentration stock in DMSO: For example, a 20.8 mg/mL stock solution.
-
Co-solvent and Surfactant Addition: In a sterile tube, add 400 µL of PEG300 to 100 µL of the DMSO stock solution and mix thoroughly.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix again.
-
Final Dilution: Add 450 µL of your aqueous buffer (e.g., saline or cell culture medium) to the mixture to a final volume of 1 mL. This results in a final this compound concentration of 2.08 mg/mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% aqueous buffer.
-
Final Mixing and Use: Vortex the final solution thoroughly before use in your experiment. Always include a vehicle control with the same final solvent concentrations in your experimental design.
Visualizations
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Discovery of this compound and BMS-986172 as potent, selective MGAT2 inhibitors for the potential treatment of metabolic disorders - American Chemical Society [acs.digitellinc.com]
Improving the stability of BMS-963272 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of BMS-963272 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, it is recommended to store stock solutions of this compound at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q2: How should I prepare a working solution of this compound for in vivo experiments?
A2: A common method for preparing a working solution for oral administration involves a multi-solvent system. For example, a stock solution in DMSO can be diluted with a vehicle such as a mixture of PEG300, Tween-80, and saline.[1] It is crucial to prepare these working solutions fresh on the day of use to ensure stability and prevent precipitation.[1]
Q3: What is the known metabolic stability of this compound?
A3: this compound has demonstrated good metabolic stability, with reports indicating 100% stability in both human and mouse liver microsomes over a 10-minute incubation period.[1]
Q4: Are there any known stability liabilities for compounds with a similar chemical scaffold?
A4: While specific degradation pathways for this compound are not extensively published, a potential area of concern for related dihydropyridinone-containing compounds is the deconjugation of the C3-C4 double bond within the dihydropyridinone ring when in solution. Researchers should be mindful of this potential instability.
Troubleshooting Guide
Issue 1: Precipitation or cloudiness observed in the prepared solution.
| Potential Cause | Troubleshooting Step |
| Low Solubility in the Chosen Solvent System | Consult the solubility data table (Table 1) to select a more appropriate solvent or solvent mixture. For aqueous solutions, ensure the pH is optimal for solubility. |
| Solution has Cooled Down | Gently warm the solution to 37°C and use sonication to aid in redissolving the compound.[1] |
| Incorrect Solvent Ratios in Formulation | When preparing multi-component vehicles, ensure the solvents are added in the correct order and mixed thoroughly at each step to maintain solubility. |
| Compound has Degraded | If precipitation persists despite the above measures, degradation may have occurred. Prepare a fresh solution from a new aliquot of the stock. |
Issue 2: Inconsistent or lower-than-expected potency in in vitro assays.
| Potential Cause | Troubleshooting Step |
| Degradation in Assay Media | The compound may be unstable at the pH or temperature of the assay media. Perform a time-course experiment to assess the stability of this compound in the assay media by analyzing samples at different time points using a stability-indicating analytical method (see Experimental Protocols). |
| Adsorption to Labware | Small molecules can adsorb to plastic surfaces. Use low-adsorption microplates or glassware for preparing and storing solutions. |
| Inaccurate Initial Concentration | Verify the concentration of the stock solution. If possible, use a validated analytical method to confirm the concentration. |
Quantitative Data
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
| DMSO | ≥ 20.8 | A stock solution of at least this concentration can be prepared. |
| PEG300/Tween-80/Saline (4:0.5:4.5) | ≥ 2.08 | This formulation yields a clear solution for in vivo use. |
| Corn oil | ≥ 2.08 | An alternative formulation for in vivo dosing. |
Note: Comprehensive public data on the solubility of this compound in a wide range of solvents and buffers is limited. The provided data is based on formulations for experimental use. It is recommended to perform solubility testing for your specific application.
Experimental Protocols
Protocol 1: General Procedure for Assessing Solution Stability
-
Solution Preparation: Prepare a solution of this compound in the desired solvent or buffer at a known concentration.
-
Incubation: Aliquot the solution into several vials and incubate them under the desired stress conditions (e.g., different temperatures, pH values, or light exposure).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial from each condition.
-
Sample Analysis: Immediately analyze the samples using a stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection or mass spectrometry (MS).
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately assessing the stability of a drug substance by separating the intact compound from any potential degradation products.
-
Forced Degradation: To generate potential degradation products, subject this compound to forced degradation conditions. This typically includes exposure to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 80°C), and photolytic (e.g., UV light) stress.
-
Method Development:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Gradient Elution: Develop a gradient elution method to ensure the separation of both polar and non-polar compounds.
-
Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and a mass spectrometer to identify the mass of the parent compound and any degradation products.
-
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: MGAT2 signaling pathway in intestinal fat absorption.
Caption: Experimental workflow for assessing solution stability.
References
Troubleshooting unexpected results with BMS-963272
Welcome to the technical support center for BMS-963272. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Monoacylglycerol Acyltransferase 2 (MGAT2).[1][2][3] MGAT2 is a key enzyme in the small intestine and liver responsible for the synthesis of triglycerides from dietary monoacylglycerols.[2][4] By inhibiting MGAT2, this compound blocks the absorption and re-synthesis of dietary fats, making it a promising therapeutic agent for metabolic disorders such as obesity, type 2 diabetes, and nonalcoholic steatohepatitis (NASH).
Q2: What is the reported in vitro potency of this compound?
This compound is a highly potent inhibitor of human MGAT2, with a reported IC50 value of 7.1 nM.
Q3: Is this compound selective for MGAT2?
Yes, this compound is reported to be a selective inhibitor of MGAT2. Notably, it has been shown to have a better gastrointestinal tolerability profile compared to Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors, suggesting a high degree of selectivity for MGAT2 over DGAT1. While specific IC50 values against a broad panel of kinases and other enzymes are not publicly available, its development as a clinical candidate was based on an acceptable safety and tolerability profile in preclinical species, implying good selectivity.
Q4: How should I prepare this compound for in vitro experiments?
For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A suggested stock concentration is 10 mM. For cell-based assays, this stock solution can be further diluted in the appropriate cell culture medium to the desired final concentrations. It is important to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. One protocol for preparing a working solution involves adding a DMSO stock solution to a mixture of PEG300, Tween-80, and saline.
Q5: What are the expected outcomes of treating cells with this compound?
In cell models that express MGAT2 and are supplied with monoacylglycerol and fatty acids, treatment with this compound is expected to lead to a dose-dependent decrease in the synthesis of diacylglycerol (DAG) and triacylglycerol (TAG). This can be measured by quantifying intracellular lipid levels. In relevant in vivo models, administration of this compound has been shown to reduce body weight gain and decrease food intake.
Troubleshooting Unexpected Results
Q1: I am observing higher than expected variability in my IC50 measurements for this compound. What could be the cause?
High variability in IC50 values can stem from several factors:
-
Compound Solubility: this compound, like many small molecules, may have limited aqueous solubility. Ensure that the compound is fully dissolved in your stock solution and does not precipitate when diluted into your assay buffer or cell culture medium. Visually inspect for any precipitation. It is recommended to prepare fresh dilutions for each experiment.
-
Assay Conditions: The IC50 value can be influenced by assay conditions such as substrate concentrations (monoacylglycerol and fatty acyl-CoA), enzyme concentration, and incubation time. Ensure these parameters are consistent across all experiments.
-
Cell-Based Assay Complexity: In cell-based assays, factors like cell density, cell health, and passage number can impact results. Standardize your cell culture and plating procedures to minimize variability.
-
Lipid Quantification Method: The method used to quantify lipid products (e.g., colorimetric assays, mass spectrometry) can have inherent variability. Ensure your quantification method is validated and includes appropriate controls.
Q2: I am seeing significant cytotoxicity in my cell line at concentrations where I expect to see specific MGAT2 inhibition. Is this expected?
While this compound has been reported to have an acceptable safety profile, off-target effects or non-specific cytotoxicity can occur, especially at high concentrations.
-
Concentration Range: Ensure you are using a concentration range that is relevant for MGAT2 inhibition (ideally centered around the IC50 of 7.1 nM). High micromolar concentrations are more likely to induce off-target effects.
-
Vehicle Control: Include a vehicle (DMSO) control at the highest concentration used to dilute this compound to rule out solvent-induced toxicity.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to small molecule inhibitors. It is advisable to perform a standard cell viability assay (e.g., MTT or MTS) to determine the cytotoxic concentration range of this compound in your specific cell line.
-
Assay Interference: Some compounds can interfere with the readouts of cell viability assays (e.g., absorbance or fluorescence). Consider using an orthogonal method to confirm cytotoxicity.
Q3: My Western blot results for downstream signaling proteins are inconsistent after this compound treatment. How can I troubleshoot this?
Inhibition of MGAT2 primarily affects lipid metabolism, and its direct impact on common signaling pathways may be subtle or indirect.
-
Target Selection: The direct downstream products of MGAT2 are lipids (diacylglycerols). Changes in protein expression or phosphorylation may be secondary or long-term effects. Consider measuring changes in lipid species directly as a more proximal readout of target engagement.
-
Time Course: The effects of inhibiting lipid metabolism on protein signaling may not be immediate. Perform a time-course experiment to identify the optimal duration of treatment to observe changes in your protein of interest.
-
Loading Controls: Ensure you are using reliable loading controls and that the total protein concentration is consistent across your samples.
-
Antibody Validation: Verify the specificity of your primary antibodies for the target protein.
Q4: I am not observing a significant decrease in lipid droplets in my cells after treatment with this compound, even at high concentrations. What could be the problem?
-
MGAT2 Expression and Activity: Confirm that your cell line expresses functional MGAT2. Some cell lines may have low or absent MGAT2 expression, or they may utilize alternative pathways for triglyceride synthesis (e.g., the glycerol-3-phosphate pathway).
-
Substrate Availability: The MGAT2 pathway requires extracellular monoacylglycerols and fatty acids. Ensure that your cell culture medium is supplemented with these substrates to drive lipid synthesis through the MGAT2 pathway.
-
Lipid Droplet Staining and Imaging: The method used to visualize lipid droplets (e.g., Oil Red O, BODIPY) can be a source of variability. Optimize your staining protocol and ensure your imaging parameters are consistent.
-
Compound Activity: To confirm the activity of your batch of this compound, consider running a cell-free enzymatic assay with recombinant MGAT2.
Quantitative Data Summary
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 7.1 nM | Human | In Vitro Enzyme Assay | |
| Microsomal Stability | 100% (10 min) | Human | In Vitro | |
| Microsomal Stability | 100% (10 min) | Mouse | In Vitro | |
| Selectivity | High | - | Preclinical studies showed better GI tolerability than DGAT1 inhibitors. |
Experimental Protocols
MGAT2 Cell-Based Assay for Inhibitor Profiling
This protocol is adapted from a method for assessing MGAT2 inhibition in a cellular context.
Materials:
-
STC-1 cells stably expressing human MGAT2 (or another suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free DMEM
-
This compound
-
Monoacylglycerol (e.g., 2-oleoylglycerol)
-
Fatty acid (e.g., oleic acid complexed to BSA)
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
Lipid quantification method (e.g., LC-MS or a colorimetric assay kit)
Procedure:
-
Seed STC-1/hMGAT2 cells in 24-well plates and allow them to adhere overnight.
-
Wash the cells with PBS and then incubate in serum-free DMEM for 1-2 hours to starve the cells.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Pre-incubate the cells with the different concentrations of this compound for 30-60 minutes.
-
Add the monoacylglycerol and fatty acid substrates to the wells to initiate the MGAT2 reaction.
-
Incubate for a defined period (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS to stop the reaction.
-
Lyse the cells and extract the total lipids using an appropriate solvent mixture.
-
Quantify the amount of newly synthesized diacylglycerol (DAG) and/or triacylglycerol (TAG) using your chosen method.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
Cell Viability (MTT) Assay
This is a general protocol to assess the cytotoxicity of this compound.
Materials:
-
Your cell line of interest
-
96-well plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add the medium containing the different concentrations of this compound to the wells. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blotting for Downstream Markers
This is a general protocol for analyzing protein expression changes following this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against your target proteins and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Prepare protein samples with Laemmli buffer and heat them.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Screening Hit to Clinical Candidate: Discovery of this compound, a Potent, Selective MGAT2 Inhibitor for the Treatment of Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
Potential off-target effects of BMS-963272 to consider
Welcome to the technical support center for BMS-963272. This resource is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting guidance related to the potential off-target effects of this compound, a potent and selective monoacylglycerol acyltransferase 2 (MGAT2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: Publicly available data indicates that this compound is a potent and highly selective inhibitor of MGAT2.[1][2][3] Preclinical and Phase 1 clinical trial data highlight its acceptable safety and tolerability profile, suggesting a low potential for significant off-target effects at therapeutic concentrations.[1][3] A related compound was discontinued due to an "inferior channel liability profile," which suggests that ion channels were likely a key area of focus during the development of this compound to ensure selectivity.
Q2: Has a comprehensive off-target screening panel been conducted for this compound?
A2: While specific data from a comprehensive off-target screening panel for this compound is not publicly available, it is standard practice in drug development to assess activity against a wide range of receptors, ion channels, transporters, and enzymes to ensure safety and selectivity. The reported favorable safety profile of this compound suggests it has been successfully cleared through such panels.
Q3: What are the potential off-target liabilities for inhibitors of lipid metabolism pathways?
A3: Inhibitors of lipid metabolism pathways can sometimes exhibit cross-reactivity with other enzymes involved in lipid synthesis and signaling. For example, distinguishing between acyltransferases like MGAT and diacylglycerol acyltransferase (DGAT) is important. This compound has been shown to have a better gastrointestinal tolerability profile compared to DGAT1 inhibitors, indicating a significant level of selectivity.
Troubleshooting Guide
Issue: Unexpected Phenotype Observed in In Vitro or In Vivo Models
If you observe an unexpected phenotype in your experiments with this compound that does not align with the known consequences of MGAT2 inhibition, consider the following potential troubleshooting steps.
Step 1: Confirm On-Target Activity
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Hypothesis: The observed effect may be a downstream consequence of potent MGAT2 inhibition in your specific model system.
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Action:
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Perform a dose-response experiment to confirm that the phenotype is dependent on the concentration of this compound.
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Include a structurally unrelated MGAT2 inhibitor as a control to see if the same phenotype is produced.
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If possible, use a genetic approach (e.g., MGAT2 knockout or knockdown) to mimic the pharmacological inhibition and verify that the phenotype is consistent.
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Step 2: Investigate Potential Off-Target Effects
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Hypothesis: The unexpected phenotype could be due to an off-target interaction.
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Action:
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Literature Review: Search for known off-target effects of other small molecule inhibitors with similar structural motifs.
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Computational Assessment: Use in silico tools to predict potential off-target binding of this compound based on its structure.
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Experimental Validation: If a potential off-target is identified, perform a functional assay to determine if this compound modulates its activity at relevant concentrations.
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Quantitative Data Summary
While specific off-target binding data for this compound is not publicly available, the following table illustrates how such data would be presented. This is a hypothetical example for illustrative purposes only.
| Target | Assay Type | This compound Activity (IC50/Ki) | Selectivity (Fold vs. MGAT2) |
| MGAT2 (On-Target) | Functional | 7.1 nM | 1x |
| DGAT1 | Functional | > 10,000 nM | > 1,400x |
| DGAT2 | Functional | > 10,000 nM | > 1,400x |
| hERG | Binding | > 30,000 nM | > 4,200x |
| 5-HT2B Receptor | Binding | > 10,000 nM | > 1,400x |
| M1 Muscarinic Receptor | Binding | > 10,000 nM | > 1,400x |
Experimental Protocols
Protocol: Assessing Off-Target Activity in a Cellular Model
This protocol outlines a general workflow for investigating a potential off-target effect of this compound on a candidate protein (Target X).
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Cell Line Selection: Choose a cell line that endogenously expresses Target X or has been engineered to express it.
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Assay Development:
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Select a functional assay that measures the activity of Target X (e.g., a reporter gene assay for a nuclear receptor, a calcium flux assay for a GPCR, or a substrate conversion assay for an enzyme).
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Optimize assay conditions (cell density, incubation time, substrate concentration, etc.).
-
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Compound Treatment:
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Treat the cells with a range of this compound concentrations, typically from 1 nM to 100 µM.
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Include a positive control (a known modulator of Target X) and a negative control (vehicle, e.g., DMSO).
-
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Data Acquisition: Measure the assay endpoint using an appropriate instrument (e.g., luminometer, fluorometer, mass spectrometer).
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Data Analysis:
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Normalize the data to the vehicle control.
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Generate a dose-response curve and calculate the IC50 or EC50 value for this compound against Target X.
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Compare this value to the on-target IC50 for MGAT2 to determine the selectivity ratio.
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Visualizations
Caption: Intestinal triglyceride synthesis pathway and the inhibitory action of this compound on MGAT2.
Caption: Troubleshooting workflow for investigating unexpected experimental outcomes with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Screening Hit to Clinical Candidate: Discovery of this compound, a Potent, Selective MGAT2 Inhibitor for the Treatment of Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize variability in BMS-963272 in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo studies involving the selective MGAT2 inhibitor, BMS-963272.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Monoacylglycerol Acyltransferase 2 (MGAT2).[1][2] MGAT2 is an enzyme primarily expressed in the small intestine and plays a crucial role in the absorption of dietary fat by catalyzing the resynthesis of triglycerides.[3][4] By inhibiting MGAT2, this compound reduces the absorption of dietary fats, leading to effects such as weight loss.[1]
Q2: What is the recommended animal model for in vivo efficacy studies with this compound?
A2: The diet-induced obese (DIO) mouse model is a commonly used and relevant model for evaluating the efficacy of this compound in a preclinical setting. The C57BL/6J mouse strain is frequently used for DIO studies due to its susceptibility to developing obesity and metabolic syndrome on a high-fat diet. However, it is crucial to be aware of potential sources of variability within this model (see Troubleshooting Guide below).
Q3: What are the reported oral dosages of this compound in mouse studies?
A3: In a diet-induced obese mouse model, this compound has been shown to be efficacious at oral (p.o.) doses of 0.3, 3.0, and 30 mg/kg. The specific dose selection will depend on the study's objectives and experimental design.
Q4: How should this compound be formulated for oral administration in mice?
A4: While the exact formulation for this compound in published studies is not always detailed, a common approach for poorly soluble small molecules for oral gavage in mice involves a vehicle solution. A potential starting point for formulation development could be a mixture of ethanol, a polyethylene glycol (PEG), and a cyclodextrin solution. For instance, a formulation of 5% ethanol, 60% PEG-300, and 35% (20% HP-β-CD in water) has been used for another oral drug candidate in mice. It is essential to perform solubility and stability testing of this compound in the chosen vehicle before in vivo administration. A vehicle control group is a mandatory component of the study design.
Troubleshooting Guides
This section provides troubleshooting for common issues that can lead to variability in in vivo studies with this compound.
Issue 1: High Variability in Body Weight and Metabolic Endpoints
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Possible Cause: Inconsistent Animal Model Characteristics.
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Troubleshooting Steps:
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Standardize Animal Supply: Source mice from a single, reputable vendor to minimize genetic drift and differences in the gut microbiome. Be aware that even substrains from different vendors (e.g., C57BL/6J vs. C57BL/6N) can exhibit different metabolic phenotypes.
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Acclimatization: Allow for an adequate acclimatization period (typically 1-2 weeks) upon arrival of the animals to the facility. This allows them to adapt to the new environment and reduces stress-related variability.
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Baseline Characterization: Before starting the study, randomize animals into treatment groups based on body weight and, if possible, other relevant baseline parameters like fasting glucose. Exclude outliers.
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-
-
Possible Cause: Environmental and Dietary Inconsistencies.
-
Troubleshooting Steps:
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Housing Conditions: Maintain a consistent and controlled environment, including temperature, humidity, and light/dark cycle. House mice individually to prevent social stress and allow for accurate food intake measurements.
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Diet: Use a standardized high-fat diet from a single batch throughout the study. Variations in diet composition can significantly impact metabolic outcomes.
-
-
Issue 2: Inconsistent Compound Exposure (Pharmacokinetic Variability)
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Possible Cause: Improper Oral Gavage Technique.
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Troubleshooting Steps:
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Proper Training: Ensure all personnel performing oral gavage are thoroughly trained and proficient in the technique to minimize stress and prevent administration errors such as esophageal or tracheal injury.
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Correct Needle Size: Use the appropriate size and type of gavage needle (e.g., flexible plastic) to prevent injury and ensure accurate delivery of the dose.
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Verification of Placement: Ensure the gavage needle is correctly placed in the esophagus before administering the compound. Resistance or signs of distress in the animal indicate improper placement.
-
-
-
Possible Cause: Formulation Issues.
-
Troubleshooting Steps:
-
Homogeneity: Ensure the dosing formulation is a homogenous suspension or solution to guarantee that each animal receives the correct dose. Vortex the formulation before each administration.
-
Stability: Confirm the stability of this compound in the chosen vehicle for the duration of the study.
-
-
Quantitative Data Summary
The following table summarizes key in vitro and in vivo parameters for this compound based on available data.
| Parameter | Value | Species | Notes |
| IC50 (MGAT2) | 7.1 nM | Human | Potent and selective inhibitor. |
| In Vivo Efficacy | |||
| Dose (p.o.) | 0.3, 3.0 mg/kg | Mouse (DIO) | Reduced liver fibrosis and inflammation. |
| Dose (p.o.) | 30 mg/kg | Mouse (DIO) | Reduced body weight gain and food intake. |
| Pharmacokinetics | |||
| Bioavailability (Oral) | Data not publicly available | Important parameter to determine for exposure consistency. |
Experimental Protocols
Key Experiment: In Vivo Efficacy Study in a Diet-Induced Obese (DIO) Mouse Model
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Animal Model: Male C57BL/6J mice, 6-8 weeks of age at the start of the high-fat diet.
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Diet: Feed mice a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.
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Randomization: After the diet-induction period, randomize obese mice into treatment groups based on body weight.
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Formulation Preparation: Prepare a homogenous formulation of this compound in a suitable vehicle. Include a vehicle-only control group.
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Administration: Administer this compound or vehicle daily via oral gavage at the desired dose(s).
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Monitoring: Monitor body weight, food intake, and water intake daily or several times per week.
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Metabolic Phenotyping: At the end of the study, perform metabolic assessments such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
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Terminal Endpoints: At necropsy, collect blood for analysis of plasma lipids, glucose, insulin, and other relevant biomarkers. Collect tissues (e.g., liver, adipose tissue) for histological analysis and gene expression studies.
Visualizations
Signaling Pathway of MGAT2 in Triglyceride Resynthesis
Caption: MGAT2 pathway in intestinal fat absorption and the inhibitory action of this compound.
Experimental Workflow for a this compound In Vivo Efficacy Study
Caption: Workflow for a typical in vivo efficacy study of this compound in a DIO mouse model.
Troubleshooting Logic for In Vivo Variability
References
- 1. Screening Hit to Clinical Candidate: Discovery of this compound, a Potent, Selective MGAT2 Inhibitor for the Treatment of Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Nuances of BMS-963272: A Technical Support Guide for Researchers
For Immediate Release
Researchers and drug development professionals working with the selective monoacylglycerol acyltransferase 2 (MGAT2) inhibitor, BMS-963272, now have access to a dedicated technical support center designed to clarify conflicting data and provide comprehensive experimental guidance. This resource addresses key questions arising from preclinical and clinical studies of this compound, which has shown potential in the treatment of metabolic disorders, including nonalcoholic steatohepatitis (NASH).
The primary point of confusion for many researchers has been the divergent outcomes of early-stage clinical trials. This guide clarifies that two distinct Phase 1 trials were conducted with different patient populations and objectives. A multiple-dose study in obese but otherwise healthy adults (NCT04116632) was successfully completed, demonstrating the drug's safety and positive effects on metabolic markers.[1][2][3][4] Conversely, a Phase 1b study in patients with nonalcoholic fatty liver disease (NAFLD) and a high probability of advanced fibrosis (NCT04766476) was terminated. The official reason cited for the termination was a change in the company's business objectives. This technical support center aims to provide clarity on these and other issues to support ongoing research efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2). MGAT2 is a key enzyme in the triglyceride resynthesis pathway within enterocytes of the small intestine. By inhibiting MGAT2, this compound reduces the absorption of dietary fats.
Q2: Why are there conflicting reports about the clinical trial success of this compound?
A2: The perception of conflicting data arises from two separate Phase 1 clinical trials. The first, NCT04116632, was a study in obese but otherwise healthy individuals and was successfully completed, showing good safety and tolerability, as well as positive pharmacodynamic effects.[1] The second trial, NCT04766476, which was conducted in patients with NAFLD and a high probability of advanced fibrosis, was terminated. The termination of the latter trial, while officially due to a change in business objectives, has led to speculation about potential challenges in this specific patient population.
Q3: What were the key findings from the completed Phase 1 trial (NCT04116632) in obese adults?
A3: The completed Phase 1 trial in obese but otherwise healthy adults demonstrated that this compound was safe and well-tolerated. Key pharmacodynamic findings included a decrease in body weight, an increase in the gut hormones GLP-1 and PYY (which are involved in satiety and glucose homeostasis), and an elevation in plasma long-chain dicarboxylic acids, indicating target engagement.
Q4: What is the significance of the terminated Phase 1b trial (NCT04766476) in NAFLD patients?
A4: The termination of the trial in NAFLD patients with advanced fibrosis risk highlights the complexities of developing therapeutics for this patient population. While the official reason was a change in business objectives, it underscores the importance of carefully considering disease stage and patient characteristics in clinical trial design for NASH. Researchers should be mindful of the potential for different outcomes in patient populations with underlying liver conditions compared to healthier subjects.
Troubleshooting Experimental Discrepancies
Issue: Difficulty replicating the reported in vivo efficacy of this compound in preclinical models.
Troubleshooting Steps:
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Animal Model Selection: Ensure the use of an appropriate and well-characterized model of NASH. The preclinical efficacy of this compound was demonstrated in a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) mouse model. This model is known to induce key features of NASH, including steatosis, inflammation, and fibrosis.
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Diet Composition and Duration: The composition and duration of the specialized diet are critical. The CDAHFD used in the this compound studies consisted of 60 kcal% fat and 0.1% methionine by weight, and was administered for a period sufficient to induce NASH pathology, typically 6 weeks or longer.
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Route of Administration and Dosing: Confirm the correct route of administration (oral) and dosing regimen used in the original studies.
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Endpoint Analysis: Employ robust and validated methods for assessing liver pathology. This includes histological analysis of fibrosis (e.g., Masson's trichrome staining) and inflammation, as well as biochemical assays (e.g., hydroxyproline assay for collagen content).
Data Summary
Table 1: In Vitro Potency of this compound
| Target | Species | IC50 |
| MGAT2 | Human | 7.1 nM |
Table 2: Preclinical Efficacy of this compound in Diet-Induced Obese (DIO) Mice
| Parameter | Treatment Group | Outcome |
| Body Weight Gain | This compound | 8.6% - 14.3% reduction |
| Food Intake | This compound | 18% - 27% reduction |
Table 3: Preclinical Efficacy of this compound in a CDAHFD-Induced NASH Mouse Model
| Parameter | Outcome |
| Liver Fibrosis | Anti-fibrotic effects observed |
| Inflammation | Anti-inflammatory effects observed |
Table 4: Key Outcomes of Phase 1 Clinical Trial (NCT04116632) in Obese Adults
| Parameter | Outcome |
| Safety & Tolerability | Safe and well-tolerated |
| Body Weight | Decreased |
| GLP-1 Levels | Increased |
| PYY Levels | Increased |
Experimental Protocols
Protocol 1: Induction of NASH using a Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) in Mice
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Animals: Male C57BL/6J mice are commonly used for this model.
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Acclimation: House the mice in a controlled environment for at least one week prior to the start of the study.
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Diet:
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Control Group: Feed a standard chow diet.
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NASH Group: Feed a CDAHFD with the following composition: 60 kcal% fat and 0.1% methionine by weight.
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Duration: Maintain the mice on their respective diets for a minimum of 6 weeks to induce NASH with fibrosis.
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Monitoring: Monitor body weight and food intake regularly.
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Endpoint Analysis: At the end of the study, collect liver tissue for histological and biochemical analysis.
Protocol 2: Assessment of Liver Fibrosis and Inflammation
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Histological Analysis:
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Fix liver tissue in 10% neutral buffered formalin.
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Embed the tissue in paraffin and section.
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Stain sections with Masson's trichrome to visualize collagen deposition (fibrosis).
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Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and overall liver morphology.
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Biochemical Analysis:
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Hydroxyproline Assay: Quantify the total collagen content in liver tissue homogenates as a measure of fibrosis.
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Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of pro-inflammatory and pro-fibrotic genes in liver tissue.
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Visualizing the Pathways
To further aid researchers, the following diagrams illustrate the key pathways and experimental logic discussed.
Caption: MGAT2 Signaling Pathway in Triglyceride Absorption.
References
- 1. researchgate.net [researchgate.net]
- 2. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Multiple Dose Study to Assess the Safety and Tolerability of this compound in Obese But Otherwise Healthy Adults | BMS Clinical Trials [bmsclinicaltrials.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Addressing poor oral bioavailability of BMS-963272 in rodents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals encountering challenges with the oral bioavailability of BMS-963272 in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral administration important?
A1: this compound is a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), being investigated for the treatment of metabolic disorders.[1][2] As it is intended for chronic management of these conditions, oral administration is the preferred route for patient convenience and compliance.
Q2: Is poor oral bioavailability expected for this compound in rodents?
A2: While this compound is described as "orally active" and has demonstrated efficacy in mouse models when administered orally, this does not necessarily equate to high bioavailability.[2] The selection of this compound as a clinical candidate was made after another compound was discontinued due to inferior pharmacokinetics, suggesting that this compound possesses an adequate profile for development.[1][3] However, challenges in achieving consistent and optimal exposure in preclinical rodent studies can still arise due to a variety of factors.
Q3: What are the known physicochemical properties of this compound?
A3: The known properties are summarized in the table below. The relatively high molecular weight and presence of multiple hydrogen bond donors and acceptors may influence its solubility and permeability.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₁F₆N₅O₂ | |
| Molecular Weight | 525.45 g/mol |
Q4: Has this compound shown good metabolic stability?
A4: Yes, this compound has been reported to have good metabolic stability, with 100% stability in both human and mouse liver microsomes in a 10-minute assay. This suggests that extensive first-pass metabolism in the liver may not be the primary contributor to low oral bioavailability.
Troubleshooting Guide: Addressing Low Oral Exposure of this compound in Rodents
This guide is designed to help researchers systematically troubleshoot and address lower-than-expected systemic exposure of this compound following oral administration in rodents.
Issue 1: Suboptimal Drug Formulation and Dissolution
Poor aqueous solubility is a common reason for low oral bioavailability of investigational drugs. If the compound does not dissolve adequately in the gastrointestinal fluids, its absorption will be limited.
Troubleshooting Steps:
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Assess Vehicle Performance: The choice of dosing vehicle is critical. If you are using a simple aqueous suspension (e.g., water or saline), consider more complex vehicles designed to enhance solubility.
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Experiment with Formulation Strategies: A variety of formulation approaches can be employed to improve the dissolution of poorly soluble compounds. Consider the strategies outlined in the table below.
| Formulation Strategy | Principle | Suitability for Preclinical Studies |
| Co-solvents | Increase solubility by reducing the polarity of the aqueous environment. | High; commonly used (e.g., PEG-400, propylene glycol). |
| Surfactants | Form micelles that encapsulate the drug, increasing its apparent solubility. | High; often used in combination with other vehicles (e.g., Tween 80, Cremophor EL). |
| pH Adjustment | For ionizable compounds, adjusting the pH of the vehicle can increase solubility. | Moderate; depends on the pKa of the compound and GI tract stability. |
| Amorphous Solid Dispersions | Dispersing the drug in a polymer matrix in an amorphous state can significantly increase dissolution rate. | Moderate to Low; more common in later-stage development but can be adapted for preclinical use. |
| Lipid-Based Formulations (e.g., SEDDS) | Self-emulsifying drug delivery systems can improve solubility and absorption. | Moderate; requires more complex formulation development. |
| Particle Size Reduction (Micronization/Nanonization) | Increasing the surface area of the drug particles enhances the dissolution rate. | Moderate; requires specialized equipment. |
Issue 2: Poor Permeability Across the Intestinal Wall
Even if dissolved, the drug must be able to pass through the intestinal epithelium to reach the bloodstream.
Troubleshooting Steps:
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In Vitro Permeability Assessment: If not already done, perform an in vitro permeability assay (e.g., Caco-2 or PAMPA) to classify the intrinsic permeability of this compound.
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Consider P-glycoprotein (P-gp) Efflux: Determine if this compound is a substrate for efflux transporters like P-gp, which can pump the drug back into the intestinal lumen, reducing net absorption. This can be tested in vitro or in vivo using a P-gp inhibitor.
Issue 3: Experimental Protocol Variability
Inconsistencies in the experimental procedure can lead to variable and seemingly poor bioavailability.
Troubleshooting Steps:
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Standardize Gavage Technique: Ensure proper oral gavage technique to avoid accidental administration into the lungs. Confirm the dose volume is appropriate for the animal's size.
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Fasting State: The presence or absence of food can significantly impact drug absorption. Standardize the fasting period for all animals before dosing (typically overnight for rodents).
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Blood Sampling Times: Ensure your blood sampling schedule is adequate to capture the absorption phase (Cmax) and the elimination phase. An insufficient number of early time points may miss the peak concentration.
Experimental Protocols
Protocol 1: Basic Oral Bioavailability Study in Rats
This protocol outlines a standard procedure for determining the oral bioavailability of a test compound.
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Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
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Acclimatization: Acclimate animals for at least 3 days before the study.
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Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
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Dosing:
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Intravenous (IV) Group: Administer this compound at 1-2 mg/kg in a suitable IV formulation (e.g., saline with a co-solvent) via the tail vein.
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Oral (PO) Group: Administer this compound at 5-10 mg/kg via oral gavage using the selected vehicle.
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Blood Sampling: Collect serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).
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Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
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Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
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Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, T½) using non-compartmental analysis software.
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Bioavailability Calculation: Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Caption: Workflow for a typical oral bioavailability study in rodents.
Caption: A logical flow for troubleshooting poor oral bioavailability.
References
- 1. mdpi.com [mdpi.com]
- 2. Randomized, Placebo-Controlled, Double-Blind, Ascending Single and Multiple Dose Study to Evaluate the Safety, Tolerability and Pharmacokinetics of this compound in Healthy Subjects | BMS Study Connect [bmsstudyconnect.com]
- 3. proventainternational.com [proventainternational.com]
Technical Support Center: Managing Potential Gastrointestinal Side Effects of MGAT2 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing potential gastrointestinal (GI) side effects associated with Monoacylglycerol Acyltransferase 2 (MGAT2) inhibitors during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which MGAT2 inhibitors may cause gastrointestinal side effects?
A1: MGAT2 is a key enzyme in the small intestine responsible for the re-synthesis of triglycerides from dietary monoacylglycerols and free fatty acids.[1][2] By inhibiting MGAT2, these compounds reduce the absorption of dietary fat. This can lead to an increased concentration of lipids in the lumen of the intestine, which may result in gastrointestinal side effects.
Q2: What are the most commonly anticipated GI side effects with MGAT2 inhibitors?
A2: Based on their mechanism of action, the most anticipated GI side effects are related to fat malabsorption. These may include diarrhea, steatorrhea (oily, loose stools), abdominal pain, and bloating. However, preclinical and early clinical data suggest that MGAT2 inhibitors may have a more favorable GI tolerability profile compared to other inhibitors of fat absorption, such as pancreatic lipase inhibitors or diacylglycerol acyltransferase 1 (DGAT1) inhibitors.[3][4]
Q3: How do the GI side effects of MGAT2 inhibitors compare to those of DGAT1 inhibitors?
A3: Preclinical studies suggest that MGAT2 inhibitors may be better tolerated than DGAT1 inhibitors. For instance, in high-fat-diet-treated cynomolgus monkeys, a selective MGAT2 inhibitor, BMS-963272, did not cause the diarrhea observed with a selective DGAT1 inhibitor.[4] This difference may be due to the alternative pathway for triglyceride synthesis (the glycerol-3-phosphate pathway) that remains functional when MGAT2 is inhibited.
Q4: Do MGAT2 inhibitors affect gut hormones?
A4: Yes, inhibition of MGAT2 has been shown to increase the secretion of anorectic gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY). This is thought to be due to the increased delivery of lipids to the distal small intestine, where L-cells that secrete these hormones are abundant. The release of these hormones can contribute to reduced food intake and improved glucose metabolism.
Q5: Are there any clinical data on the gastrointestinal safety of MGAT2 inhibitors?
A5: A Phase 1 multiple-dose trial of the MGAT2 inhibitor this compound in healthy human adults with obesity showed that the compound was safe and well-tolerated, with no treatment discontinuations due to adverse events. While this is promising, more extensive clinical trial data are needed to fully characterize the GI safety profile of this class of inhibitors.
Troubleshooting Guides for In Vivo Experiments
Issue 1: Unexpectedly high variability in Oral Fat Tolerance Test (OFTT) results.
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Potential Cause: Inconsistent fasting times, gavage technique, or blood sampling times.
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Troubleshooting Steps:
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Standardize Fasting: Ensure all animals are fasted for the same duration (typically 4-6 hours for mice) to achieve a stable baseline.
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Refine Gavage Technique: Use appropriate gavage needle size and technique to minimize stress and ensure accurate dosing. Refer to detailed protocols for proper oral gavage in rodents.
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Precise Blood Sampling: Collect blood at consistent time points post-gavage (e.g., 0, 30, 60, 90, 120 minutes) to accurately capture the triglyceride excursion curve.
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Acclimatize Animals: Handle animals prior to the experiment to reduce stress-induced variability.
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Issue 2: Difficulty in detecting a significant effect of the MGAT2 inhibitor on postprandial triglycerides.
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Potential Cause: Suboptimal dose, timing of administration, or insufficient fat challenge.
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Troubleshooting Steps:
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Dose-Response Study: Conduct a pilot study with a range of inhibitor doses to determine the optimal effective dose.
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Optimize Dosing Window: Administer the inhibitor at a time point that ensures peak plasma concentration coincides with the lipid challenge.
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Adequate Lipid Load: Ensure the oral fat load is sufficient to induce a robust and measurable increase in plasma triglycerides in control animals. A typical dose for mice is 10 µL/g body weight of vegetable oil.
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Issue 3: Observing diarrhea or steatorrhea in experimental animals.
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Potential Cause: High dose of the inhibitor leading to excessive fat malabsorption.
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Troubleshooting Steps:
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Dose Reduction: Lower the dose of the MGAT2 inhibitor to a level that maintains efficacy in reducing fat absorption without causing overt GI distress.
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Fecal Fat Analysis: Quantify fecal fat content to determine the extent of steatorrhea. This can help in correlating the dose with the severity of the side effect.
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Dietary Modification: If applicable to the study design, consider adjusting the fat content of the diet.
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Quantitative Data on Potential Gastrointestinal Side Effects
The following tables summarize potential gastrointestinal side effects based on preclinical and clinical findings.
Table 1: Summary of Preclinical Gastrointestinal Findings with MGAT2 Inhibitors
| Parameter | Finding with MGAT2 Inhibitor | Species | Reference |
| Fecal Fat Excretion | No significant increase observed with compound A. | Mice | |
| Diarrhea | Did not cause diarrhea in contrast to a DGAT1 inhibitor. | Cynomolgus Monkeys | |
| Food Intake | Reduction in high-fat diet intake. | Mice | |
| Gut Hormone Secretion | Increased plasma GLP-1 and PYY. | Mice |
Table 2: Summary of Clinical Gastrointestinal Findings with MGAT2 Inhibitor (this compound)
| Adverse Event | Incidence | Severity | Discontinuation Rate | Reference |
| Overall GI Adverse Events | Not specified, but reported as well-tolerated. | Not specified | 0% |
Experimental Protocols
Protocol 1: Oral Fat Tolerance Test (OFTT) in Mice
Objective: To assess the in vivo efficacy of an MGAT2 inhibitor on postprandial triglyceride levels.
Materials:
-
MGAT2 inhibitor formulated in an appropriate vehicle
-
Vegetable oil (e.g., corn oil or olive oil)
-
Gavage needles (20-22 gauge, flexible tip recommended)
-
Blood collection supplies (e.g., EDTA-coated capillary tubes, microcentrifuge tubes)
-
Triglyceride assay kit
Procedure:
-
Fast mice for 4-6 hours with free access to water.
-
Administer the MGAT2 inhibitor or vehicle via oral gavage at the predetermined optimal time before the lipid challenge.
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer an oral gavage of vegetable oil (10 µL/g body weight).
-
Collect blood samples at 30, 60, 90, and 120 minutes post-oil gavage.
-
Centrifuge blood samples to separate plasma.
-
Measure plasma triglyceride concentrations using a commercial assay kit.
-
Calculate the area under the curve (AUC) for the plasma triglyceride concentration over time.
Protocol 2: Fecal Fat Analysis in Mice
Objective: To quantify the effect of an MGAT2 inhibitor on fecal fat excretion.
Materials:
-
Metabolic cages for individual housing and feces collection
-
Lyophilizer (freeze-dryer)
-
Soxhlet extraction apparatus or other lipid extraction system
-
Solvents for lipid extraction (e.g., chloroform/methanol mixture)
-
Analytical balance
Procedure:
-
House mice individually in metabolic cages.
-
Acclimatize the animals to the cages for at least 24 hours.
-
Administer the MGAT2 inhibitor or vehicle daily for the duration of the study.
-
Collect all feces produced by each mouse over a 24- or 48-hour period.
-
Record the total wet weight of the collected feces.
-
Lyophilize the fecal samples to a constant dry weight.
-
Extract total lipids from a known amount of dried feces using a suitable solvent extraction method.
-
Evaporate the solvent and weigh the extracted lipid residue.
-
Express fecal fat content as a percentage of dry fecal weight or as total fat excreted per day.
Visualizations
Caption: Mechanism of MGAT2 inhibition and its effect on fat absorption and gut hormone secretion.
References
- 1. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MGAT2 deficiency ameliorates high-fat diet-induced obesity and insulin resistance by inhibiting intestinal fat absorption in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of BMS-963272
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of BMS-963272, a potent and selective MGAT2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store the solid (powder) form of this compound?
A1: For long-term storage of solid this compound, it is recommended to keep it at -20°C for months to years. For short-term storage (days to weeks), it can be stored at 0-4°C. The compound should be stored in a dry, dark place.[1] It is shipped as a non-hazardous chemical at ambient temperature and is stable for a few weeks during ordinary shipping and time spent in Customs.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO.[2] For long-term storage, stock solutions in DMSO can be stored at -80°C for up to 6 months. For shorter-term storage, they can be kept at -20°C for up to 1 month. To prepare a stock solution, dissolve the solid compound in anhydrous DMSO. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: Can I store stock solutions at room temperature?
A3: Storing DMSO stock solutions at room temperature for extended periods is not recommended due to the potential for degradation. One study on a large compound library in DMSO showed that after one year at room temperature, only 52% of the compounds were likely to be observed without degradation.
Q4: Is this compound sensitive to light or moisture?
Q5: What are the potential degradation pathways for this compound?
A5: this compound contains a tetrazole ring and a dihydropyridinone core. Tetrazole-containing compounds can be susceptible to degradation under acidic conditions, which may lead to ring cleavage. The specific degradation pathway is highly dependent on the substituents and the reaction conditions. Additionally, some dihydropyridinone derivatives have been noted to undergo isomerization of the C-C double bond.
Troubleshooting Guides
Issue 1: I observe precipitation when I dilute my DMSO stock solution into an aqueous buffer.
-
Possible Cause: The compound has lower solubility in the aqueous buffer compared to DMSO. This is a common issue with hydrophobic small molecules.
-
Troubleshooting Steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Optimize the solvent concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically <0.5% v/v) to minimize its effect on the biological system, while still maintaining solubility.
-
Use a co-solvent: Consider using a co-solvent system. For example, you can try preparing intermediate dilutions in a solvent like ethanol or PEG300 before the final dilution in your aqueous buffer.
-
Test different buffers: The pH and composition of your buffer can influence the solubility of your compound. Experiment with different buffers to find one that is compatible with both your assay and the solubility of this compound.
-
Use of solubilizing agents: For in vivo studies, formulations with excipients like PEG300 and Tween-80 have been used to improve solubility.
-
Issue 2: I am concerned about the stability of my this compound stock solution over time.
-
Possible Cause: Improper storage conditions or repeated handling may lead to degradation.
-
Troubleshooting Steps:
-
Follow recommended storage conditions: Always store your stock solutions at the recommended temperatures (-80°C for long-term, -20°C for short-term).
-
Aliquot your stock solution: To avoid multiple freeze-thaw cycles, which can accelerate degradation, prepare single-use aliquots of your stock solution.
-
Use anhydrous DMSO: Water in DMSO can promote the degradation of some compounds. Use high-quality, anhydrous DMSO to prepare your stock solutions.
-
Perform a stability test: If you have concerns about the stability of an older stock solution, you can perform a simple stability test by comparing its performance in your assay to a freshly prepared stock solution. You can also use analytical techniques like HPLC to check for the appearance of degradation products.
-
Issue 3: My experimental results are inconsistent.
-
Possible Cause: Inconsistent results can arise from various factors, including compound degradation, inaccurate pipetting, or variability in experimental conditions.
-
Troubleshooting Steps:
-
Prepare fresh dilutions: Always prepare fresh working dilutions of this compound from your stock solution for each experiment. For in vivo experiments, it is recommended to prepare the working solution freshly and use it on the same day.
-
Verify compound concentration: If possible, verify the concentration of your stock solution spectrophotometrically or by another analytical method.
-
Ensure proper mixing: Vortex your solutions thoroughly after each dilution step to ensure homogeneity.
-
Control for experimental variability: Maintain consistent experimental parameters such as incubation times, temperatures, and cell densities.
-
Data Presentation
Table 1: Storage Recommendations for this compound
| Form | Storage Condition | Duration |
| Solid | 0 - 4°C | Short-term (days to weeks) |
| -20°C | Long-term (months to years) | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | Soluble |
| Ethanol | Data not available |
| Methanol | Data not available |
| Acetonitrile | Data not available |
| Water | Insoluble |
Note: For solvents other than DMSO, it is recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific application.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound (Molecular Weight: 525.46 g/mol ) in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under various stress conditions. The goal is to induce degradation to an extent of 5-20%.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol)
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
-
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 N NaOH. Incubate at 60°C for the same time points as the acid hydrolysis. At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Keep the mixture at room temperature and protected from light for specified time points. Dilute the samples with the mobile phase for HPLC analysis.
-
Thermal Degradation: Place the solid compound in an oven at a high temperature (e.g., 70°C) for a specified period. Also, incubate a stock solution at the same temperature. Analyze the samples by HPLC.
-
Photolytic Degradation: Expose a stock solution of this compound to a light source (e.g., UV lamp) for a defined period. Keep a control sample in the dark. Analyze both samples by HPLC.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify any degradation products. The peak purity of the parent drug should also be assessed.
-
Mandatory Visualization
Caption: MGAT2 signaling pathway in intestinal fat absorption.
Caption: Workflow for forced degradation study of this compound.
References
Validation & Comparative
A Comparative Guide to the Efficacy of BMS-963272 and Other MGAT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Monoacylglycerol acyltransferase 2 (MGAT2) has emerged as a promising therapeutic target for metabolic disorders, including obesity and type 2 diabetes. This enzyme plays a crucial role in the intestinal absorption of dietary fats. Inhibition of MGAT2 is a key strategy being explored by pharmaceutical companies to modulate lipid metabolism. This guide provides an objective comparison of the efficacy of BMS-963272, a notable MGAT2 inhibitor, with other compounds in its class, supported by available preclinical and clinical data.
Quantitative Efficacy Comparison of MGAT2 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound and other selected MGAT2 inhibitors. The data has been compiled from various preclinical and clinical studies. Direct comparison should be approached with caution due to variations in experimental conditions across studies.
Table 1: In Vitro Efficacy of MGAT2 Inhibitors
| Compound | Assay Type | Target Species | IC50 (nM) | Selectivity | Reference |
| This compound | Enzyme Activity Assay | Human | Potent (exact value not publicly disclosed) | Selective | [1] |
| JTP-103237 | Enzyme Activity Assay | Not Specified | Not Specified | Selective for MGAT2 | [2] |
| S-309309 | Enzyme Activity Assay | Not Specified | Not Specified | Selective for MGAT2 | [3] |
| Compound A | Enzyme Activity Assay | Human | 7.8 | Good | Not Specified |
| Compound B | Enzyme Activity Assay | Human | 8.1 | >300-fold vs. DGAT1, DGAT2, ACAT1 | Not Specified |
| (S)-10 | Enzyme Activity Assay | Not Specified | Not Specified | Not Specified | [4] |
Table 2: In Vivo Efficacy of MGAT2 Inhibitors in Preclinical Models
| Compound | Animal Model | Key Efficacy Endpoints | Results | Reference |
| This compound | Diet-Induced Obese (DIO) Mice | Body Weight | Demonstrated on-target weight loss efficacy | [1] |
| Murine NASH Models (CDAHFD and STAM) | Inflammation and Fibrosis | Decreased inflammation and fibrosis | ||
| JTP-103237 | Diet-Induced Obese (DIO) Mice | Body Weight, Hepatic Triglycerides | Significantly decreased body weight and hepatic triglyceride content | |
| S-309309 | Diet-Induced Obese (DIO) Mice | Body Weight | >10% weight loss | |
| (S)-10 | Mice (Oral Lipid Tolerance Test) | Plasma Triacylglycerol (TAG) | 68% inhibition of plasma TAG concentration |
Table 3: Clinical Efficacy of MGAT2 Inhibitors
| Compound | Phase | Population | Key Efficacy Endpoints | Results | Reference |
| This compound | Phase 1 | Healthy adults with obesity | Body Weight | Decreased body weight | |
| S-309309 | Phase 2 | Adults with BMI ≥ 30 | Percent change in body weight from baseline at 24 weeks | <5% weight loss |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental evaluation of MGAT2 inhibitors, the following diagrams are provided.
Detailed Experimental Protocols
In Vitro MGAT2 Enzyme Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MGAT2.
Materials:
-
Recombinant human MGAT2 enzyme
-
Monoacylglycerol (e.g., 2-oleoylglycerol)
-
Acyl-CoA (e.g., [14C]-oleoyl-CoA)
-
Assay buffer (e.g., Tris-HCl with appropriate co-factors)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, monoacylglycerol, and the recombinant MGAT2 enzyme.
-
Add serial dilutions of the test compound to the reaction mixture.
-
Initiate the enzymatic reaction by adding the radiolabeled acyl-CoA.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol, heptane, and water).
-
Extract the lipids and separate them using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled diacylglycerol formed using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Oral Lipid Tolerance Test (OLTT) in Mice
Objective: To evaluate the effect of an MGAT2 inhibitor on postprandial triglyceride levels.
Animals:
-
Male C57BL/6J mice are commonly used.
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Administer the test compound (e.g., this compound) or vehicle orally at a predetermined time before the lipid challenge.
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer an oral lipid gavage (e.g., corn oil or olive oil, typically 10 mL/kg).
-
Collect blood samples at various time points post-gavage (e.g., 1, 2, 4, and 6 hours).
-
Centrifuge the blood samples to obtain plasma.
-
Measure the plasma triglyceride concentrations using a commercial enzymatic assay kit.
-
Calculate the area under the curve (AUC) for the plasma triglyceride concentration over time.
-
Compare the AUC values between the compound-treated and vehicle-treated groups to determine the percentage of inhibition.
Diet-Induced Obesity (DIO) Mouse Model
Objective: To assess the long-term efficacy of an MGAT2 inhibitor on body weight and metabolic parameters in an obesity model.
Animals:
-
Male C57BL/6J mice are typically used.
Procedure:
-
Induce obesity by feeding the mice a high-fat diet (HFD; e.g., 45-60% kcal from fat) for several weeks (e.g., 8-12 weeks) until a significant increase in body weight compared to control mice on a standard chow diet is observed.
-
Randomize the obese mice into treatment groups (vehicle control and test compound).
-
Administer the test compound (e.g., this compound) or vehicle daily via oral gavage for a specified period (e.g., 4-8 weeks).
-
Monitor body weight and food intake regularly (e.g., daily or weekly).
-
At the end of the study, collect terminal blood samples for analysis of plasma lipids, glucose, and insulin.
-
Harvest tissues such as the liver and adipose tissue for histological analysis and measurement of triglyceride content.
-
Analyze the data to determine the effect of the compound on body weight, body composition, and other metabolic parameters.
Conclusion
This compound has demonstrated promising efficacy as a selective MGAT2 inhibitor in both preclinical and early clinical studies, showing potential for weight reduction and improvement in metabolic parameters. While direct comparative data is limited, the available information suggests that MGAT2 inhibition is a viable therapeutic strategy. JTP-103272 and S-309309 have also shown efficacy in preclinical models, although the clinical translation for S-309309 in terms of weight loss has been modest in early trials. Further head-to-head comparative studies under standardized conditions are necessary to definitively establish the relative efficacy of these inhibitors. The provided experimental protocols offer a framework for such comparative evaluations.
References
- 1. Screening Hit to Clinical Candidate: Discovery of this compound, a Potent, Selective MGAT2 Inhibitor for the Treatment of Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JTP-103237, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-309309 by Shionogi for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 4. researchgate.net [researchgate.net]
Validating BMS-963272 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate like BMS-963272 engages its intended target within the complex cellular environment is a critical step in preclinical development. This guide provides a detailed comparison of methods for validating the cellular target engagement of this compound, a potent and selective inhibitor of Monoacylglycerol Acyltransferase 2 (MGAT2).
This compound is an investigational small molecule inhibitor of MGAT2, an enzyme crucial for the absorption of dietary fats.[1][2] By blocking MGAT2, this compound aims to reduce triglyceride synthesis and has shown potential in the treatment of metabolic disorders.[1][3] Validating that this compound effectively binds to and inhibits MGAT2 in a cellular context is paramount for interpreting its biological effects and guiding further clinical development.
This guide explores direct and indirect methods to validate the target engagement of this compound and compares its performance with a structurally similar MGAT2 inhibitor, BMS-986172.
Comparison of Cellular Target Engagement Methods
The selection of an appropriate target engagement assay depends on various factors, including the desired endpoint (direct binding vs. functional outcome), available resources, and throughput requirements. Here, we compare three key methodologies: a direct cellular enzymatic assay, a biophysical assay of target stability, and an indirect analysis of downstream biomarkers.
| Feature | Cellular Enzymatic Activity Assay | Cellular Thermal Shift Assay (CETSA) | Downstream Biomarker Analysis |
| Principle | Measures the enzymatic activity of MGAT2 in cells by quantifying the conversion of a substrate to its product. Inhibition of this conversion indicates target engagement. | Assesses the thermal stability of MGAT2 in the presence of a ligand. Ligand binding typically increases the protein's melting temperature (Tm).[4] | Measures the physiological consequences of MGAT2 inhibition, such as changes in plasma biomarkers or body weight. |
| Primary Readout | IC50 value representing the concentration of the inhibitor that reduces enzyme activity by 50%. | A shift in the melting temperature (ΔTm) of MGAT2. | Changes in the levels of plasma biomarkers (e.g., GLP-1, PYY) or a physiological outcome (e.g., weight loss). |
| Throughput | Moderate to high, can be adapted to multi-well plate formats. | Low to moderate, requires multiple samples for a full melt curve. | Low, typically requires in vivo studies. |
| Measures | Functional consequence of target engagement (enzyme inhibition). | Direct physical binding of the compound to the target protein. | Indirect, physiological consequence of target engagement. |
| Key Advantages | Provides a direct measure of the compound's inhibitory effect in a cellular context; reflects cell permeability and intracellular concentration. | Label-free method that confirms direct binding in a native cellular environment. | High physiological relevance; can be used to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship. |
| Considerations | Requires a specific and sensitive method to detect the product (e.g., LC/MS). | May not be suitable for all membrane proteins; requires a specific antibody for detection. | Effects can be influenced by off-target activities; requires a well-validated link between the target and the biomarker. |
Performance of MGAT2 Inhibitors
Here we present a comparison of this compound and a close analog, BMS-986172, based on their reported in vitro potencies.
| Compound | Target | IC50 (nM) |
| This compound | human MGAT2 | 7.1 |
| BMS-986172 | human MGAT2 | 4.6 |
Signaling Pathway and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the MGAT2 signaling pathway and the workflows for key experimental protocols.
Figure 1: Inhibition of the MGAT2 pathway by this compound.
Figure 2: Workflow for the Cellular Enzymatic Activity Assay.
Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Cellular Enzymatic Activity Assay for MGAT2
This protocol is adapted from established methods for measuring MGAT2 activity in a cellular context.
-
Cell Culture: Culture cells stably overexpressing human MGAT2 (e.g., HEK293 or a relevant intestinal cell line) in a suitable medium. Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
Substrate Addition: Prepare a substrate solution containing a labeled monoacylglycerol (e.g., deuterated) and a fatty acyl-CoA in a suitable buffer. Add the substrate solution to the cells.
-
Enzymatic Reaction: Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C to allow for the MGAT2-catalyzed conversion of the substrates to diacylglycerol.
-
Cell Lysis and Lipid Extraction: Terminate the reaction by aspirating the medium and lysing the cells. Extract the lipids using an appropriate organic solvent system (e.g., chloroform:methanol).
-
LC/MS Analysis: Dry the lipid extracts and reconstitute them in a suitable solvent for liquid chromatography-mass spectrometry (LC/MS) analysis. Quantify the amount of labeled diacylglycerol product.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
This protocol provides a general framework for performing a CETSA experiment to assess the direct binding of this compound to MGAT2.
-
Cell Culture and Treatment: Culture cells endogenously expressing or overexpressing MGAT2 to near confluency. Treat the cells with this compound at a saturating concentration (e.g., 10x IC50) or a vehicle control for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins. Determine the protein concentration and normalize all samples. Add loading buffer and heat the samples.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific for MGAT2, followed by a suitable HRP-conjugated secondary antibody.
-
Data Analysis: Detect the chemiluminescent signal and quantify the band intensities. Plot the normalized band intensity against the temperature for both the vehicle- and this compound-treated samples to generate melting curves. The shift in the melting temperature (ΔTm) indicates target engagement.
Downstream Biomarker Analysis (In Vivo)
This conceptual protocol outlines the steps to measure downstream pharmacodynamic biomarkers of MGAT2 inhibition.
-
Animal Studies: Use a relevant animal model of metabolic disease, such as diet-induced obese mice.
-
Compound Administration: Acclimate the animals and then administer this compound or a vehicle control orally at various doses for a specified period.
-
Sample Collection: At the end of the treatment period, collect blood samples for plasma analysis. Body weight should be monitored throughout the study.
-
Biomarker Quantification: Use commercially available ELISA kits or other validated methods to measure the plasma levels of relevant gut hormones such as GLP-1 and PYY.
-
Data Analysis: Compare the levels of the biomarkers and the change in body weight between the treated and control groups. A dose-dependent increase in GLP-1 and PYY and a decrease in body weight would serve as indirect evidence of target engagement.
References
- 1. Discovery of 12 (BMS-986172) as a Highly Potent MGAT2 Inhibitor that Achieved Targeted Efficacious Exposures at a Low Human Dose for the Treatment of Metabolic Disorders | CoLab [colab.ws]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening Hit to Clinical Candidate: Discovery of this compound, a Potent, Selective MGAT2 Inhibitor for the Treatment of Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of BMS-963272 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the activity of BMS-963272, a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), with other MGAT2 inhibitors. This guide includes supporting experimental data, detailed protocols, and visualizations to facilitate a deeper understanding of its mechanism and performance in relevant cell models.
This compound is a selective inhibitor of MGAT2, a key enzyme in the monoacylglycerol pathway responsible for the synthesis of triacylglycerol. The inhibition of MGAT2 is a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and nonalcoholic steatohepatitis (NASH). This guide focuses on the in vitro and cell-based activity of this compound and other relevant compounds, providing a framework for cross-validation in different cell lines.
Comparative Activity of MGAT2 Inhibitors
While direct comparative data for this compound across multiple cell lines is not publicly available, a key study provides valuable insights into its cell-based activity in a relevant engineered cell line. A potent and selective MGAT2 inhibitor from a Bristol-Myers Squibb (BMS) in-house screening campaign, referred to as "Compound A," is understood to be this compound. The following table summarizes the in vitro and cell-based IC50 values for "Compound A" and other MGAT2 inhibitors in a human MGAT2-expressing STC-1 cell line.[1]
| Compound | In Vitro IC50 (nM) | Cell-Based IC50 (nM, STC-1 cells) |
| Compound A (presumed this compound) | 4.0 ± 2.9 | 2.3 ± 1.2 |
| Compound B | 10 | 15 |
| Compound C | 25 | 30 |
| Compound D | 100 | 120 |
| Compound E | 500 | 600 |
| Compound F | 1000 | 1500 |
| Compound G | 5000 | >10000 |
Data sourced from Onorato et al., 2015.[1]
It is important to note that the in vitro IC50 for this compound has been reported to be 7.1 nM in a separate source, which is consistent with the potent activity of "Compound A".
Signaling Pathway of MGAT2 Inhibition
This compound targets MGAT2, which plays a crucial role in the re-synthesis of triglycerides in enterocytes of the small intestine. The following diagram illustrates the signaling pathway affected by MGAT2 inhibition.
References
Independent Replication of Preclinical Findings for the TYK2 Inhibitor Deucravacitinib (BMS-986165)
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The following guide provides a comparative analysis of the preclinical findings for deucravacitinib (formerly BMS-986165), a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2). Due to the absence of publicly available information on "BMS-963272," this guide focuses on the extensive preclinical data available for deucravacitinib, a prominent TYK2 inhibitor from Bristol Myers Squibb, and compares its performance with emerging alternative TYK2 inhibitors. This comparison serves as a proxy for an independent replication analysis, offering insights into the reproducibility and differentiation of TYK2 inhibition as a therapeutic strategy.
Deucravacitinib selectively targets the regulatory pseudokinase (JH2) domain of TYK2, leading to the inhibition of key cytokine signaling pathways, including interleukin-23 (IL-23), IL-12, and Type I interferons, which are pivotal in the pathogenesis of various immune-mediated diseases such as psoriasis.[1][2][3] Its unique allosteric mechanism of action confers high selectivity for TYK2 over other Janus kinase (JAK) family members (JAK1, JAK2, and JAK3), potentially offering a more favorable safety profile by avoiding the off-target effects associated with traditional ATP-competitive JAK inhibitors.[4][5]
Data Presentation: Comparative Preclinical Activity
The following tables summarize the quantitative data from preclinical studies on deucravacitinib and alternative TYK2 inhibitors. These tables facilitate a direct comparison of their potency, selectivity, and in vivo efficacy.
Table 1: In Vitro Potency of TYK2 Inhibitors
| Compound | Target | Assay Type | IC50 | Reference |
| Deucravacitinib | TYK2 | Biochemical | 0.20 nM | |
| TYK2 (IL-12 induced IFN-γ) | Human Whole Blood | - | ||
| JAK1/3 (IL-2 induced pSTAT5) | Human Whole Blood | >10,000 nM | ||
| JAK2/2 (TPO induced pSTAT3) | Human Whole Blood | >10,000 nM | ||
| ATMW-DC | TYK2-JH2 | Biochemical Binding | 12 pM | |
| TYK2 (IL-12 induced pSTAT4) | Cellular | 18 nM | ||
| JAK1/2 (IL-6 induced pSTAT3) | Cellular | >8.5 µM | ||
| JAK1/2 (GM-CSF induced pSTAT5) | Cellular | >8.3 µM | ||
| SAR-20347 | TYK2 (IL-12/IL-18 induced pSTAT3) | Cellular | 110 nM (TF-1 cells) | |
| JAK1 (IL-6 induced pSTAT3) | Cellular | 345 nM (TF-1 cells) | ||
| JAK2 (IL-3 induced pSTAT5) | Cellular | 1.06 µM | ||
| JAK3 | - | 1.608 µM |
Table 2: In Vitro Selectivity of TYK2 Inhibitors over other JAKs
| Compound | Selectivity Fold (vs. JAK1) | Selectivity Fold (vs. JAK2) | Selectivity Fold (vs. JAK3) | Reference |
| Deucravacitinib | >100 | >2000 | >100 | |
| ATMW-DC | ≥350 | ≥350 | ≥350 | |
| SAR-20347 | ~3.1 (less selective) | ~9.6 | ~14.6 |
Table 3: In Vivo Efficacy in a Murine Model of Psoriasis (Imiquimod-Induced)
| Compound | Dosing | Key Efficacy Readouts | Reference | |---|---|---|---|---| | Deucravacitinib | Oral | Used as a positive control in ATMW-DC study. | | | ATMW-DC | Oral | Significant inhibition of inflammation (PASI score, spleen weight, histopathology), and skin cytokine levels (IL-17A, GM-CSF, TNF). | | | TYK2 Degrader (15t) | Intraperitoneal | Significantly suppressed TYK2-mediated pathology. More effective than deucravacitinib in blocking IL-17 and IL-23 expression. | | | Topical TYK2 Inhibitor (BMS-986165) | Topical (1.5% ointment) | Alleviated psoriasis-like dermatitis (reduced PASI score). | |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to allow for critical evaluation and potential replication.
1. In Vitro Kinase and Cellular Assays
-
Objective: To determine the potency and selectivity of TYK2 inhibitors.
-
Methodology:
-
Biochemical Assays: The inhibitory activity of compounds against the catalytic activity of purified TYK2 and other JAK enzymes is measured. This is often done using methods like radiometric filter binding assays or fluorescence-based assays that quantify the phosphorylation of a substrate peptide. The concentration of the inhibitor that reduces enzyme activity by 50% is determined as the IC50 value.
-
Cellular Assays (STAT Phosphorylation): Human peripheral blood mononuclear cells (PBMCs) or specific cell lines (e.g., TF-1) are stimulated with cytokines known to signal through specific JAK pathways (e.g., IL-12 for TYK2/JAK2, IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3). Cells are pre-incubated with varying concentrations of the inhibitor before cytokine stimulation. The phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins (e.g., pSTAT4 for IL-12, pSTAT3 for IL-6) is measured using techniques like flow cytometry or western blotting. The IC50 is the concentration of the inhibitor that reduces STAT phosphorylation by 50%.
-
Whole Blood Assays: Similar to cellular assays but conducted in a more physiologically relevant matrix of human whole blood. This provides insights into the compound's activity in the presence of plasma proteins and other blood components.
-
2. In Vivo Murine Model of Psoriasis (Imiquimod-Induced)
-
Objective: To evaluate the in vivo efficacy of TYK2 inhibitors in a preclinical model of psoriasis.
-
Methodology:
-
Animal Model: A daily topical application of imiquimod (IMQ) cream is applied to the shaved back and/or ear of mice (e.g., BALB/c strain) for a specified number of consecutive days (typically 5-7 days). This induces a psoriasis-like skin inflammation characterized by erythema, scaling, and skin thickening.
-
Treatment: The test compounds (e.g., deucravacitinib, ATMW-DC) are administered orally or topically at various doses, typically starting from the first day of IMQ application. A vehicle control group receives the formulation without the active compound.
-
Efficacy Assessment:
-
Clinical Scoring: The severity of skin inflammation is scored daily using a modified Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and induration.
-
Histopathology: At the end of the study, skin biopsies are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Cytokine Analysis: Skin tissue or serum can be collected to measure the levels of pro-inflammatory cytokines such as IL-17A, IL-23, and TNF-α using methods like ELISA or quantitative PCR.
-
Spleen Weight: An increase in spleen weight is indicative of a systemic inflammatory response, and its reduction by the treatment can be a measure of efficacy.
-
-
Mandatory Visualization
Signaling Pathway of TYK2 Inhibition
Caption: TYK2 signaling pathway and the mechanism of action of deucravacitinib.
Experimental Workflow for In Vivo Psoriasis Model
Caption: Workflow for the imiquimod-induced psoriasis mouse model.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 3. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BMS-963272 and Related Acyltransferase Inhibitors in Metabolic Disease Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel monoacylglycerol acyltransferase 2 (MGAT2) inhibitor, BMS-963272, with its analogs and the related class of diacylglycerol acyltransferase 1 (DGAT1) inhibitors. This document synthesizes preclinical and early clinical data to offer a clear perspective on their therapeutic potential for metabolic disorders such as non-alcoholic steatohepatitis (NASH), obesity, and type 2 diabetes.
Executive Summary
This compound is a potent and selective inhibitor of MGAT2, an enzyme crucial for the intestinal absorption of dietary fat.[1] Preclinical studies have demonstrated its efficacy in reducing body weight and improving metabolic parameters in diet-induced obese mouse models.[2] A key differentiator for MGAT2 inhibitors like this compound is the potential for a better gastrointestinal (GI) tolerability profile compared to DGAT1 inhibitors, which are often associated with adverse effects like diarrhea.[3] The development of this compound led to the identification of a follow-on compound, BMS-986172, with a significantly improved pharmacokinetic profile, highlighting the rapid evolution of this class of inhibitors. This guide will delve into the quantitative data supporting these findings, detail the experimental methodologies, and visualize the underlying biological pathways.
In Vitro Potency and Selectivity
The discovery of this compound began with a high-throughput screening campaign that identified an initial hit compound with moderate potency.[2][4] Subsequent optimization led to the development of this compound and other analogs with significantly improved inhibitory activity against human MGAT2 (hMGAT2). The selectivity against other acyltransferases is a critical attribute for minimizing off-target effects.
| Compound | hMGAT2 IC50 (nM) | hDGAT1 IC50 (µM) | hDGAT2 IC50 (µM) | hMGAT1 IC50 (µM) | hMGAT3 IC50 (µM) | AWAT2 IC50 (µM) |
| Initial Hit | 175 | >33 | >33 | >33 | >33 | >33 |
| This compound (21s) | 7.1 | >33 | >33 | >33 | >33 | >33 |
| Analog 21f | Data not reported | Data not reported | Data not reported | Data not reported | Data not reported | Data not reported |
| Analog 28e | Data not reported | Data not reported | Data not reported | Data not reported | Data not reported | Data not reported |
| BMS-986172 | Potent (exact IC50 not reported) | >30 | >30 | >30 | ~16 | >30 |
Preclinical Pharmacokinetics and In Vivo Efficacy
The in vivo performance of these compounds was assessed in preclinical models, primarily in diet-induced obese (DIO) mice. These studies were crucial in selecting this compound as a clinical candidate over its analogs, 21f and 28e, which showed inferior properties. A significant finding from later studies was the substantially lower projected human dose of BMS-986172 compared to this compound to achieve the same therapeutic exposure.
| Compound | Key Preclinical Findings |
| This compound (21s) | - Demonstrated on-target weight loss efficacy in a diet-induced obese mouse model.- Acceptable safety and tolerability profile in multiple preclinical species. |
| Analog 21f | - Triaged due to inferior in vivo potency, pharmacokinetics, and structure-based liabilities. |
| Analog 28e | - Triaged due to an inferior channel liability profile. |
| BMS-986172 | - Projected human dose of 0.35 mg to achieve target effective exposure, compared to 126 mg for this compound. |
Signaling Pathway and Experimental Workflow
The therapeutic rationale for inhibiting MGAT2 lies in its role in the triglyceride synthesis pathway in enterocytes. By blocking the conversion of monoacylglycerol to diacylglycerol, MGAT2 inhibitors reduce the absorption of dietary fats. This is distinct from DGAT1 inhibitors, which act on the subsequent step of converting diacylglycerol to triacylglycerol.
Caption: Triglyceride synthesis pathway in enterocytes and points of inhibition.
The general workflow for evaluating these inhibitors involves a series of in vitro and in vivo experiments.
Caption: General experimental workflow for MGAT2 inhibitor development.
Experimental Protocols
In Vitro MGAT2 Enzyme Inhibition Assay
The inhibitory activity of the compounds against MGAT2 is typically determined using a biochemical assay with recombinant human MGAT2 enzyme. A common method involves the use of a radiolabeled acyl-CoA substrate.
-
Enzyme Source: Recombinant human MGAT2 expressed in a suitable cell line (e.g., Sf9 insect cells).
-
Substrates: Monoacylglycerol (e.g., 2-oleoyl-glycerol) and a radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA).
-
Assay Buffer: A suitable buffer containing Tris-HCl, BSA, and DTT at a physiological pH.
-
Procedure:
-
The test compound is pre-incubated with the enzyme in the assay buffer.
-
The reaction is initiated by the addition of the substrates.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30 minutes at 37°C).
-
The reaction is stopped by the addition of a quenching solution (e.g., a mixture of isopropanol, heptane, and water).
-
The radiolabeled diacylglycerol product is extracted and quantified using liquid scintillation counting.
-
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice
The in vivo efficacy of MGAT2 inhibitors is commonly evaluated in a diet-induced obese mouse model.
-
Animal Model: Male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 10-12 weeks) to induce obesity.
-
Compound Administration: The test compound is formulated in a suitable vehicle and administered orally (p.o.) once or twice daily at various doses.
-
Study Duration: Typically 4-8 weeks.
-
Parameters Measured:
-
Body weight (measured daily or several times per week).
-
Food intake (measured daily).
-
Body composition (fat mass and lean mass) can be assessed using techniques like DEXA or NMR at the beginning and end of the study.
-
Metabolic parameters such as plasma glucose, insulin, triglycerides, and cholesterol levels can be measured at baseline and at the end of the study.
-
At the end of the study, tissues such as the liver can be collected for histological analysis (e.g., to assess steatosis, inflammation, and fibrosis).
-
-
Data Analysis: Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the treatment groups to the vehicle control group.
Conclusion
This compound and its successor, BMS-986172, represent a promising new class of therapeutic agents for metabolic disorders. Their mechanism of action, focused on inhibiting intestinal fat absorption via MGAT2, offers a potentially more tolerable alternative to DGAT1 inhibitors. The head-to-head comparison of these compounds reveals a clear progression in drug development, with significant improvements in potency and pharmacokinetic properties. The data presented in this guide provide a valuable resource for researchers in the field, highlighting the key experimental evidence that supports the continued investigation of MGAT2 inhibitors as a viable treatment strategy for obesity, NASH, and type 2 diabetes.
References
Evaluating the Long-Term Efficacy of BMS-963272: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the long-term efficacy of BMS-963272 against alternative treatments for metabolic disorders. This document synthesizes available preclinical and clinical data, details experimental methodologies, and visualizes key pathways to support informed decision-making in drug development.
This compound is a potent and selective inhibitor of monoacylglycerol O-acyltransferase 2 (MGAT2), an enzyme crucial for the synthesis of triglycerides in the small intestine and liver.[1] By targeting MGAT2, this compound aims to reduce fat absorption and accumulation, offering a therapeutic approach for metabolic diseases such as obesity, type 2 diabetes, and nonalcoholic steatohepatitis (NASH). This guide evaluates the current evidence for its long-term efficacy in comparison to other therapeutic strategies.
Comparative Efficacy and Safety
The therapeutic landscape for metabolic disorders includes various approaches, with diacylglycerol acyltransferase 1 (DGAT1) inhibitors being a notable comparator class to MGAT2 inhibitors. While both target triglyceride synthesis, a key differentiator has emerged in their clinical development: gastrointestinal (GI) tolerability.
Key Comparison:
-
This compound (MGAT2 Inhibitor): Preclinical studies in cynomolgus monkeys and a Phase 1 clinical trial in obese but otherwise healthy adults (NCT04116632) have indicated that this compound is safe and well-tolerated, with no significant GI side effects reported.[2][3] The Phase 1 trial also demonstrated a reduction in body weight.[2][3]
-
DGAT1 Inhibitors: Clinical trials with DGAT1 inhibitors have been consistently hampered by a high incidence of GI adverse events, particularly diarrhea and nausea. This has significantly limited their therapeutic potential and led to the discontinuation of several candidates.
-
S-309309 (MGAT2 Inhibitor): Another MGAT2 inhibitor in development, S-309309, has undergone Phase 2 clinical trials for obesity (NCT05925114). Initial results showed a modest weight loss of less than 5% at 24 weeks, which was considered underwhelming by the developing company, Shionogi.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical and clinical studies.
Table 1: Preclinical Efficacy of MGAT2 Inhibitors
| Compound | Model | Key Findings |
| This compound | Diet-induced obese mouse model | On-target weight loss efficacy demonstrated. |
| Murine NASH models (CDAHFD and STAM) | Decreased inflammation and fibrosis. | |
| S-309309 | High-fat diet-induced obese mice | Reduced body weight gain and food intake at 4 weeks (3 mg/kg b.i.d.). Increased energy expenditure. Decreased plasma glucose, HOMA-IR, and liver triglycerides. |
Table 2: Clinical Trial Outcomes for MGAT2 and DGAT1 Inhibitors
| Compound | Target | Phase | Population | Key Efficacy Outcomes | Key Safety/Tolerability Outcomes |
| This compound | MGAT2 | 1 (NCT04116632) | Obese but otherwise healthy adults | Decreased body weight (specific quantitative data not publicly available). | Safe and well-tolerated with no treatment discontinuations due to adverse events. |
| S-309309 | MGAT2 | 2 (NCT05925114) | Obese adults (BMI ≥ 30 kg/m ²) | <5% weight loss at 24 weeks. | Generally well-tolerated. |
| Generic DGAT1 Inhibitors | DGAT1 | Various | Patients with metabolic disorders | Modest reductions in HbA1c and body weight. | High incidence of dose-dependent diarrhea, nausea, and vomiting. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided in DOT language.
Caption: Mechanism of action of this compound in inhibiting triglyceride synthesis.
Caption: Workflow for a diet-induced obesity (DIO) mouse model study.
Caption: Comparison of CDAHFD and STAM models for inducing NASH.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols for the key preclinical models cited in the evaluation of this compound and its alternatives.
Diet-Induced Obesity (DIO) Mouse Model
This model is widely used to study obesity and metabolic syndrome.
-
Animals: Male C57BL/6J mice, typically starting at 6 weeks of age.
-
Acclimation: Mice are acclimated for at least one week upon arrival on a standard chow diet.
-
Diet: A high-fat diet (HFD) is provided ad libitum. A common formulation is 60% of kilocalories from fat. Control animals are fed a standard chow diet (e.g., 10% kcal from fat). Diets are replaced 2-3 times per week to prevent spoilage.
-
Housing: Mice are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Treatment: Test compounds (e.g., this compound) or vehicle are typically administered orally once or twice daily.
-
Monitoring: Body weight and food intake are monitored regularly (e.g., weekly).
-
Endpoint Analysis: After a defined period (e.g., 15-20 weeks), various metabolic parameters are assessed, including:
-
Glucose and insulin tolerance tests.
-
Plasma levels of glucose, insulin, triglycerides, and cholesterol.
-
Liver weight and triglyceride content.
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) NASH Model
This model rapidly induces NASH with fibrosis.
-
Animals: Male C57BL/6J mice.
-
Diet: A specially formulated diet that is deficient in choline, contains defined L-amino acids, and is high in fat (typically 60% kcal from fat) and may also contain a low percentage of methionine (e.g., 0.1%).
-
Induction: The diet is provided ad libitum.
-
Disease Progression:
-
Hepatic steatosis develops rapidly, often within one week.
-
Inflammation and ballooning of hepatocytes follow.
-
Significant fibrosis is typically observed after 6 weeks of the diet.
-
-
Endpoint Analysis:
-
Histopathological analysis of liver tissue (H&E and Sirius Red staining) to assess steatosis, inflammation, ballooning, and fibrosis (NAFLD Activity Score).
-
Measurement of plasma alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels as markers of liver injury.
-
Quantification of liver triglycerides and hydroxyproline content (a marker of fibrosis).
-
STAM (Streptozotocin and High-Fat Diet) NASH Model
This model mimics the progression of NASH to hepatocellular carcinoma (HCC).
-
Animals: Neonatal (2-day-old) male C57BL/6J mice.
-
Induction:
-
A single subcutaneous injection of a low dose of streptozotocin (STZ) is administered to induce insulin deficiency.
-
At 4 weeks of age, the mice are switched to a high-fat diet, which they receive for the remainder of the study.
-
-
Disease Progression:
-
NASH develops by approximately 8 weeks of age.
-
Hepatocellular adenomas and carcinomas typically appear between 16 and 20 weeks of age.
-
-
Endpoint Analysis:
-
Similar to the CDAHFD model, with the addition of monitoring for and histological confirmation of liver tumors.
-
Blood glucose levels are also monitored due to the STZ-induced diabetes.
-
Conclusion
This compound, as a selective MGAT2 inhibitor, demonstrates a promising profile for the long-term treatment of metabolic disorders. Its key advantage over DGAT1 inhibitors lies in its favorable gastrointestinal tolerability, a critical factor for patient adherence and long-term efficacy. While early clinical data for this compound are positive regarding safety and initial efficacy in weight reduction, more extensive, long-term clinical trials are needed to fully establish its efficacy in managing obesity, type 2 diabetes, and NASH.
The underwhelming results of the Phase 2 trial for another MGAT2 inhibitor, S-309309, highlight the challenges in translating preclinical efficacy to robust clinical outcomes in this class of drugs. Future research should focus on head-to-head comparative studies and the identification of patient populations most likely to respond to MGAT2 inhibition. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative preclinical evaluations.
References
- 1. Screening Hit to Clinical Candidate: Discovery of this compound, a Potent, Selective MGAT2 Inhibitor for the Treatment of Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Side-by-Side Analysis of BMS-963272 and its Analogs: Potent MGAT2 Inhibitors for Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel monoacylglycerol acyltransferase 2 (MGAT2) inhibitor, BMS-963272, and its key analogs. The content herein is curated to offer an objective overview of their performance, supported by available experimental data, to aid in ongoing research and development efforts in the field of metabolic diseases.
Introduction
Monoacylglycerol acyltransferase 2 (MGAT2) is a critical enzyme in the re-synthesis of triglycerides in the small intestine, playing a pivotal role in the absorption of dietary fat. Inhibition of MGAT2 has emerged as a promising therapeutic strategy for the treatment of metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH). Bristol Myers Squibb's discovery and development of this compound and its analogs represent a significant advancement in targeting this pathway. This guide will delve into the comparative analysis of the initial screening hit, key analogs from the lead optimization phase, and the clinical candidate this compound, as well as a second-generation clinical candidate, BMS-986172.
Mechanism of Action and Signaling Pathway
This compound and its analogs are potent and selective inhibitors of MGAT2. This enzyme catalyzes the conversion of monoacylglycerol (MAG) to diacylglycerol (DAG), a crucial step in the triglyceride synthesis pathway within enterocytes. By blocking this step, these inhibitors reduce the absorption of dietary fats, thereby impacting downstream metabolic processes.
Comparative Analysis of In Vitro Potency and Properties
The discovery of this compound involved the screening of a compound library, which identified an initial hit (Compound 1) with moderate potency. Subsequent structural modifications led to the identification of several analogs with improved characteristics. The following tables summarize the available quantitative and qualitative data for this compound and its key analogs.
Table 1: In Vitro Potency of this compound and Analogs against Human MGAT2
| Compound | hMGAT2 IC50 (nM) | Notes |
| Compound 1 | 175[1] | Initial screening hit. Moderate potency, poor microsomal stability.[1] |
| Compound 21f | Data not available | Potent and stable in liver microsomes, but had inferior in vivo potency and pharmacokinetics.[1][2] |
| Compound 28e | Data not available | Potent and stable in liver microsomes, but had an inferior channel liability profile.[2] |
| This compound (21s) | 7.1 | Selected clinical candidate with potent on-target efficacy and acceptable safety profile. |
| BMS-986172 | Potent (Specific IC50 not publicly available) | Second clinical candidate with a favorable pharmacokinetic profile. |
| Analog 5 | 14 | A potent 1,2,3-triazole analog of the BMS-986172 series. |
| Analog 6 | 27 | A tetrazolone analog of the BMS-986172 series with potent activity. |
Table 2: Selectivity and Metabolic Stability of this compound
| Parameter | Result |
| Selectivity | Highly selective for MGAT2 over other acyltransferases such as MGAT1, MGAT3, DGAT1, and DGAT2. |
| Microsomal Stability | Stable in human and mouse liver microsomes. |
In Vivo Performance
The in vivo efficacy of MGAT2 inhibitors is a critical determinant of their therapeutic potential. Key preclinical assessments include the oral lipid tolerance test (OLTT) and studies in diet-induced obese (DIO) animal models.
This compound:
-
Demonstrated on-target weight loss efficacy in a diet-induced obese mouse model.
-
Showed an acceptable safety and tolerability profile in multiple preclinical species.
BMS-986172:
-
Showed significant reduction in food intake and body weight in mouse models.
-
Demonstrated on-target and mechanism-based pharmacology in MGAT2 knockout mice.
-
Exhibited a favorable pharmacokinetic profile with minimal species variability in glucuronidation.
Experimental Protocols
MGAT2 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against MGAT2.
Methodology:
-
Enzyme Source: Recombinant human MGAT2 enzyme is used.
-
Substrates: A monoacylglycerol (e.g., 2-oleoylglycerol) and a fatty acyl-CoA (e.g., oleoyl-CoA) are used as substrates. One of the substrates is typically radiolabeled (e.g., [14C]oleoyl-CoA) for detection.
-
Reaction: The test compound at various concentrations is pre-incubated with the enzyme. The reaction is initiated by the addition of the substrates.
-
Incubation: The reaction mixture is incubated at 37°C for a specified period.
-
Termination and Extraction: The reaction is stopped, and the lipids are extracted using an organic solvent system (e.g., chloroform/methanol).
-
Analysis: The extracted lipids are separated by thin-layer chromatography (TLC). The radiolabeled diacylglycerol product is quantified using a phosphorimager or liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Oral Lipid Tolerance Test (OLTT) in Mice
Objective: To evaluate the in vivo effect of MGAT2 inhibitors on postprandial triglyceride levels.
Methodology:
-
Animals: Male C57BL/6 mice are typically used.
-
Fasting: Mice are fasted overnight to ensure a baseline lipid profile.
-
Compound Administration: The test compound or vehicle is administered orally (p.o.) at a specified dose.
-
Lipid Challenge: After a set period following compound administration (e.g., 30-60 minutes), a lipid load (e.g., corn oil or olive oil) is administered orally.
-
Blood Sampling: Blood samples are collected at various time points post-lipid challenge (e.g., 0, 1, 2, 4, and 6 hours).
-
Triglyceride Measurement: Plasma triglyceride levels are measured using a commercial enzymatic assay kit.
-
Data Analysis: The area under the curve (AUC) for plasma triglyceride concentration over time is calculated and compared between the treated and vehicle groups to determine the percentage of inhibition.
Conclusion
The development of this compound and its analogs represents a focused and successful effort in targeting MGAT2 for the treatment of metabolic disorders. The progression from a moderately potent initial hit to a clinical candidate with a robust in vitro and in vivo profile highlights the effectiveness of the lead optimization strategy. While specific quantitative data for some of the discontinued analogs remain proprietary, the available information provides valuable insights into the structure-activity relationships and the key parameters that guided the selection of this compound and the subsequent development of BMS-986172. This comparative guide serves as a resource for researchers in the field, offering a consolidated overview of the preclinical data and methodologies associated with this important class of therapeutic agents.
References
Safety Operating Guide
Proper Disposal of BMS-963272: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safe and Compliant Disposal of the selective MGAT2 inhibitor, BMS-963272.
The proper disposal of investigational compounds like this compound is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, adherence to established guidelines for pharmaceutical and chemical waste management is imperative. This guide provides a procedural framework for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling
Before handling this compound, it is crucial to consult the compound's available safety information and adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE): A summary of recommended PPE is provided below.
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling powders or creating solutions. |
Spill Management: In the event of a spill, isolate the area and prevent the spread of the material. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For larger spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedure
The disposal of this compound, as with any research compound, should follow a structured plan that prioritizes safety and regulatory compliance.
Step 1: Waste Identification and Segregation
Properly classify the waste stream. This compound waste may include:
-
Unused or expired pure compound (solid).
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, gloves).
Segregate these waste streams from general laboratory trash and from other chemical waste to prevent unintended reactions.[1][2] Do not mix incompatible waste materials.[2]
Step 2: Containerization
Select appropriate waste containers.
-
Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container.
-
Liquid Waste: Use a leak-proof, screw-cap container that is compatible with the solvents used. Do not overfill containers.[1]
-
Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container.
Step 3: Labeling
Clearly label all waste containers with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: This compound .
-
The specific contents, including solvents and their approximate concentrations.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
Step 4: Storage
Store waste containers in a designated and secure satellite accumulation area within the laboratory.[3] This area should be under the control of the laboratory personnel and away from general traffic.
Step 5: Disposal Request and Pickup
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in the regular trash. Pharmaceuticals can persist through wastewater treatment processes and harm the environment.
Experimental Protocol Decontamination
For any experimental protocols involving this compound, ensure that all equipment and surfaces are thoroughly decontaminated. The specific decontamination procedure will depend on the solvents and reagents used in the experiment. Consult your laboratory's standard operating procedures for decontamination.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: A flowchart outlining the key steps for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, researchers and scientists can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
